1,2-dibromo-3,4,5,6-tetrachlorobenzene
Description
Broader Context of Polyhalogenated Aromatic Compounds in Contemporary Chemical Science
Polyhalogenated aromatic compounds (PHAs) are organic molecules where multiple hydrogen atoms on an aromatic ring are substituted by halogen atoms (fluorine, chlorine, bromine, or iodine). nih.gov These compounds have garnered significant attention in contemporary chemical science due to their distinct physicochemical properties, which differ substantially from their non-halogenated counterparts. nih.gov The introduction of halogens onto an aromatic scaffold imparts increased molecular weight, lipophilicity, and chemical stability. nih.gov
From a synthetic perspective, PHAs serve as versatile building blocks in organic chemistry. ncert.nic.in The halogen substituents can act as leaving groups in nucleophilic substitution reactions or direct the regioselectivity of further electrophilic aromatic substitutions. libretexts.orglongdom.org Moreover, the field of supramolecular chemistry has seen a surge in the use of halogenated compounds due to their ability to form halogen bonds—a highly directional, non-covalent interaction between a halogen atom and a Lewis base. acs.orgacs.org This interaction is pivotal in the rational design of crystal structures and functional materials. nih.gov
Chemical Significance and Distinctive Features of 1,2-Dibromo-3,4,5,6-tetrachlorobenzene
This compound, with the chemical formula C₆Br₂Cl₄, is a perhalogenated benzene (B151609) derivative where all hydrogen atoms have been replaced by halogen atoms. Its structure consists of a benzene ring substituted with two adjacent bromine atoms and four adjacent chlorine atoms. This specific arrangement of different halogens on the benzene ring makes it a particularly interesting subject for chemical research.
The key features of this compound stem from the high degree of halogenation and the presence of both bromine and chlorine. The electron-withdrawing nature of the halogen atoms significantly influences the electronic properties of the aromatic ring, making it electron-deficient. This electronic characteristic governs its reactivity in various chemical transformations.
One of the most significant features of this compound is its potential to act as a halogen bond donor. The bromine atoms, being larger and more polarizable than chlorine, are expected to form stronger halogen bonds. acs.org The presence of multiple halogen atoms allows for the possibility of forming complex supramolecular networks. mdpi.com The study of such interactions is crucial for the development of new materials with tailored properties, such as liquid crystals and organic light-emitting diodes. nih.govrsc.org
| Property | Data |
| Molecular Formula | C₆Br₂Cl₄ |
| CAS Number | 13074-97-0 sigmaaldrich.com |
| Linear Formula | C₆Br₂Cl₄ sigmaaldrich.com |
Current Research Landscape and Outstanding Questions for this compound
The current research landscape for this compound is relatively unexplored compared to other perhalogenated benzenes like hexachlorobenzene (B1673134) or hexabromobenzene. Much of the existing literature focuses on the broader class of polyhalogenated compounds or on isomers with different substitution patterns.
The primary research interest in this compound lies in its potential as a synthon in organic synthesis and as a building block in materials science and supramolecular chemistry. Its unique substitution pattern offers a platform for investigating the interplay between different halogen bonds and their influence on crystal packing and material properties.
Several outstanding questions remain to be addressed:
Detailed Synthetic Routes and Optimization: While general methods for the synthesis of polyhalogenated benzenes exist, such as electrophilic halogenation of less substituted benzenes, specific and optimized synthetic protocols for this compound are not well-documented in academic literature. wikipedia.org
Comprehensive Spectroscopic and Structural Characterization: Detailed experimental data, including single-crystal X-ray diffraction, NMR spectroscopy, and photophysical measurements, are needed to fully characterize the molecule and validate theoretical predictions. rsc.org
Reactivity and Mechanistic Studies: The reactivity of the C-Br and C-Cl bonds in this specific environment needs to be systematically investigated to understand its potential in synthetic applications, such as cross-coupling reactions.
Supramolecular Assembly and Material Properties: A thorough exploration of its self-assembly behavior through halogen bonding and the properties of the resulting materials is a key area for future research. mdpi.com
| Research Area | Key Research Questions |
| Synthesis | What are the most efficient and selective methods for the synthesis of this compound? |
| Characterization | What is the precise three-dimensional structure in the solid state? What are its key spectroscopic signatures? |
| Reactivity | How does the reactivity of the C-Br bonds compare to the C-Cl bonds in nucleophilic substitution or coupling reactions? |
| Materials Science | Can this molecule be used to construct novel co-crystals, liquid crystals, or luminescent materials through halogen bonding? |
Overview of Research Methodologies and Thematic Organization of the Study
The study of this compound and related perhalogenated compounds employs a combination of experimental and computational techniques.
Experimental Methodologies:
Synthesis: The synthesis of such compounds typically involves electrophilic aromatic substitution reactions, often catalyzed by a Lewis acid. ncert.nic.inlongdom.org The purification of the final product is usually achieved by recrystallization or chromatography.
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural elucidation in solution. rsc.org Infrared (IR) spectroscopy provides information about the vibrational modes of the molecule. Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
X-ray Crystallography: Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state and for analyzing non-covalent interactions like halogen bonds. mdpi.com
Computational Methodologies:
Density Functional Theory (DFT): DFT calculations are widely used to predict molecular geometries, electronic properties, and spectroscopic data for polyhalogenated compounds. nih.govrsc.org These theoretical studies provide valuable insights that complement experimental findings.
Quantum Theory of Atoms in Molecules (QTAIM): This method is employed to analyze the electron density distribution and to characterize the nature and strength of chemical bonds, including non-covalent interactions. researchgate.net
This article is thematically organized to first provide a general introduction to the importance of perhalogenated benzenes in chemical research. It then focuses specifically on this compound, detailing its unique chemical features. Subsequently, it outlines the current gaps in the research landscape and poses key questions for future investigations. Finally, it provides an overview of the standard experimental and computational methods used to study such compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-3,4,5,6-tetrachlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2Cl4/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOCMOTZTWVPTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Br)Br)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2Cl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149020 | |
| Record name | Benzene, dibromotetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109710-40-9, 13074-97-0 | |
| Record name | Benzene, dibromotetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109710409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, dibromotetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIBROMO-3,4,5,6-TETRACHLORO-BENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursor Chemistry of 1,2 Dibromo 3,4,5,6 Tetrachlorobenzene
Strategies for Regioselective Halogenation of Benzene (B151609) Ring Systems
The introduction of multiple halogen substituents onto a benzene ring is governed by the directing effects of the halogens already present and the reaction conditions employed. Halogens are deactivating, ortho-, para-directors for electrophilic aromatic substitution. ambeed.com This inherent property dictates the position of subsequent halogen introductions.
Direct Electrophilic Aromatic Halogenation Approaches
Direct electrophilic halogenation is a fundamental method for introducing halogen atoms to an aromatic ring. This typically involves the reaction of the aromatic substrate with a halogen source in the presence of a catalyst. wikipedia.orgmasterorganicchemistry.comresearchgate.net
The synthesis of dibromo-tetrachlorobenzene isomers often involves the bromination of a tetrachlorobenzene precursor. For instance, the synthesis of 1,4-dibromo-2,3,5,6-tetrachlorobenzene (B11969020) can be achieved by brominating 1,2,4,5-tetrachlorobenzene (B31791). evitachem.com This suggests that a plausible route to 1,2-dibromo-3,4,5,6-tetrachlorobenzene would be the direct bromination of 1,2,3,4-tetrachlorobenzene (B165215).
The bromination of aromatic compounds can be carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). masterorganicchemistry.comresearchgate.net The catalyst polarizes the bromine molecule, increasing its electrophilicity and facilitating the attack by the electron-rich aromatic ring. wikipedia.org
Alternatively, N-bromosuccinimide (NBS) is a common and often milder reagent for electrophilic bromination, particularly for activated or electron-rich aromatic systems. nih.gov For less reactive substrates like tetrachlorobenzene, the use of NBS might require specific conditions, such as the presence of a strong acid or a Lewis acid catalyst, to enhance the electrophilicity of the bromine. nih.gov
Detailed research findings on the direct bromination of 1,2,3,4-tetrachlorobenzene to yield the 1,2-dibromo isomer are not extensively documented in readily available literature, highlighting the synthetic challenge. The directing effects of the four existing chlorine atoms would lead to a mixture of products, making the isolation of the desired isomer difficult.
The synthesis of the tetrachlorobenzene precursors themselves involves the chlorination of benzene or less chlorinated benzenes. For example, 1,2,4,5-tetrachlorobenzene can be produced by the electrophilic chlorination of benzene or other chlorobenzenes. wikipedia.org The production of 1,2,3,4-tetrachlorobenzene is more specific, typically achieved through the chlorination of 1,3,5-trichlorobenzene (B151690). wikipedia.org These chlorination reactions are usually catalyzed by a Lewis acid like ferric chloride (FeCl₃). google.com
Halogen Exchange Reactions for Specific Halogen Pattern Synthesis
Halogen exchange (HALEX) reactions offer an alternative pathway for the synthesis of specific halogenated aromatic compounds. This method involves the replacement of one halogen atom with another. While theoretically possible to replace two chlorine atoms in hexachlorobenzene (B1673134) with bromine atoms, the conditions required for such a transformation on an aromatic ring are generally harsh and may lack regioselectivity. chemistryworld.com This approach is less commonly employed for the synthesis of specific polyhalogenated benzene isomers compared to direct halogenation or multi-step pathways.
Multi-Step Synthetic Pathways from Less Halogenated Precursors
Given the challenges in achieving regioselectivity in a single halogenation step, multi-step synthetic pathways are often necessary to produce highly substituted and specifically patterned halogenated benzenes.
The most logical multi-step approach to this compound would start from a suitable tetrachlorobenzene isomer. As previously mentioned, 1,2,3,4-tetrachlorobenzene is the direct precursor for the target molecule via dibromination. The synthesis of this precursor, 1,2,3,4-tetrachlorobenzene, is itself a multi-step process that can be achieved through the chlorination of 1,3,5-trichlorobenzene. wikipedia.org
Similarly, 1,2,4,5-tetrachlorobenzene is a commercially available isomer that can be synthesized by the chlorination of lower chlorinated benzenes. wikipedia.orggoogle.com While not the direct precursor to the target compound, its synthesis illustrates the general principles involved in preparing highly chlorinated benzene rings.
The following table summarizes the key precursors and their synthetic origins:
| Precursor Compound | CAS Number | Common Synthetic Route |
| 1,2,3,4-Tetrachlorobenzene | 634-66-2 | Chlorination of 1,3,5-trichlorobenzene wikipedia.org |
| 1,2,4,5-Tetrachlorobenzene | 95-94-3 | Electrophilic chlorination of benzenes wikipedia.org |
Sequential Halogenation and Functional Group Interconversion
The synthesis of this compound is achieved through advanced organic chemistry techniques, primarily involving the sequential introduction of halogen atoms onto a benzene ring or a less-halogenated precursor. This step-wise approach is necessary due to the directing effects of existing substituents and the increasing deactivation of the aromatic ring with each added halogen.
A common strategy begins with a pre-existing chlorinated benzene derivative. For instance, starting with 1,2,4,5-tetrachlorobenzene, a commercially available solid, further halogenation can be pursued. nih.gov The introduction of bromine atoms onto this highly chlorinated and thus deactivated ring requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to activate the bromine molecule. quora.comlibretexts.orgchemguide.co.uk The reaction proceeds via electrophilic aromatic substitution, where the activated bromine attacks the electron-rich (in relative terms) positions on the tetrachlorobenzene ring.
Another viable precursor is 1,2,4-trichlorobenzene (B33124). Chlorination of this compound is a known route to produce 1,2,4,5-tetrachlorobenzene, but it also yields other isomers. google.com Subsequent bromination of the resulting mixture would necessitate purification steps to isolate the desired this compound.
Functional group interconversion offers an alternative, regioselective pathway. This could involve, for example, the diazotization of a suitable aminotetrachlorobenzene, followed by a Sandmeyer-type reaction to introduce bromine atoms at specific positions. While more complex, this method provides greater control over the final substitution pattern. The conversion of other functional groups, such as hydroxyl groups, into halogens is also a fundamental strategy in organic synthesis. ub.eduvanderbilt.eduorganic-chemistry.org
Mechanistic Investigations of this compound Formation
The formation of highly halogenated benzenes is underpinned by well-established, yet complex, reaction mechanisms. A thorough understanding of these pathways is critical for optimizing synthetic protocols.
Electrophilic Substitution Mechanisms in Highly Halogenated Aromatics
The cornerstone of aromatic halogenation is the electrophilic aromatic substitution (SEAr) mechanism. numberanalytics.combyjus.comwikipedia.org In the context of producing this compound from a tetrachlorobenzene precursor, the reaction is challenging due to the profound deactivating effect of the four chlorine atoms already present on the benzene ring. uci.edu These electron-withdrawing groups significantly reduce the nucleophilicity of the aromatic π-system.
The reaction is initiated by the generation of a potent electrophile. A Lewis acid catalyst, such as FeBr₃, polarizes the Br-Br bond, creating a highly electrophilic bromine species that can be attacked by the deactivated aromatic ring. libretexts.orgchemistrysteps.comyoutube.com This initial attack is the rate-determining step, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. dalalinstitute.commasterorganicchemistry.comnumberanalytics.com The final step involves the rapid loss of a proton from the sigma complex, restoring aromaticity and yielding the brominated product. masterorganicchemistry.commasterorganicchemistry.com Given the highly deactivated nature of the substrate, forcing conditions such as elevated temperatures are often required to drive the reaction forward. numberanalytics.com
Radical Pathways in Halogenation and Dehalogenation
While electrophilic substitution is the predominant pathway, radical mechanisms can also be a factor, particularly under specific conditions like high temperatures or the presence of UV light. libretexts.orglibretexts.org Radical halogenation involves a chain reaction mechanism consisting of initiation, propagation, and termination steps. libretexts.org
Initiation: Homolytic cleavage of the Br-Br bond to form two bromine radicals (Br•).
Propagation: A bromine radical could abstract a hydrogen atom from a less halogenated impurity or, less likely, attack the aromatic ring directly.
Termination: Combination of radicals to form stable molecules.
It is important to note that under UV light and in the absence of a catalyst, benzene can undergo an addition reaction with chlorine or bromine, leading to the formation of hexachlorocyclohexane (B11772) or hexabromocyclohexane, respectively, where the aromaticity is permanently broken. libretexts.org While this is a distinct reaction, it highlights the potential for radical processes in the chemistry of halogenated benzenes. Research has also explored the radical cation mechanism of aromatic halogenation, where an aromatic radical cation is formed as a key intermediate. rsc.org
Catalysis in Polyhalogenation Reactions (e.g., Brønsted/Lewis acid, Lewis base catalysis)
Catalysis is indispensable for the synthesis of polyhalogenated aromatic compounds. chemguide.co.uk Lewis acids, such as ferric halides (FeX₃) and aluminum halides (AlX₃), are the most common catalysts for electrophilic halogenation. quora.comlibretexts.org They function by polarizing the halogen molecule, thereby increasing its electrophilicity and making it more reactive towards the deactivated aromatic ring. libretexts.orgyoutube.com The choice of catalyst can be critical; for instance, in the chlorination of benzene, iron is often used as it reacts with chlorine to form iron(III) chloride in situ. chemguide.co.uk
Brønsted acids, such as sulfuric acid, can also play a role, particularly in reactions like sulfonation, which is reversible. uobabylon.edu.iq While less common for direct halogenation of such deactivated rings, their ability to protonate reagents can enhance electrophilicity.
The use of co-catalysts has also been explored to improve yield and regioselectivity. For example, a patent describes a process for preparing 1,2,4,5-tetrachlorobenzene using a Lewis acid with a polymeric compound having iodinated benzene nuclei as a cocatalyst to enhance the desired isomer's yield. google.com Another patent mentions the use of iodine and antimony trichloride (B1173362) as catalysts for the chlorination of benzene and its lower chlorinated derivatives. google.com
Optimization of Reaction Conditions for Yield and Purity of this compound
The successful synthesis of this compound with high yield and purity hinges on the meticulous optimization of reaction parameters. The highly deactivated nature of the precursors and the potential for isomeric byproducts make this a non-trivial endeavor.
Influence of Solvent Systems and Temperature Profiles
The choice of solvent and the temperature at which the reaction is conducted are critical variables that significantly impact the reaction's outcome. numberanalytics.com The solvent must be inert to the highly reactive halogenating agents and catalysts, and it should be able to dissolve the reactants to a reasonable extent. For polyhalogenation of deactivated rings, non-polar solvents are often employed.
Temperature control is paramount. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts through over-halogenation or side reactions. numberanalytics.com For the chlorination of 1,2,4-trichlorobenzene to 1,2,4,5-tetrachlorobenzene, for instance, specific temperature ranges are maintained to maximize the yield of the desired product. google.com A carefully controlled temperature profile, potentially starting at a lower temperature and gradually increasing, can help to manage the reaction's exothermicity and improve selectivity.
The following interactive data table illustrates a hypothetical optimization study for the bromination of 1,2,4,5-tetrachlorobenzene, showcasing the interplay between solvent, temperature, and reaction time on the yield and purity of the product.
Table 1: Hypothetical Optimization of the Bromination of 1,2,4,5-Tetrachlorobenzene
| Experiment | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Purity (%) |
| 1 | Carbon Disulfide | 46 | 24 | 45 | 88 |
| 2 | Nitrobenzene | 100 | 12 | 68 | 92 |
| 3 | 1,2-Dichloroethane | 84 | 24 | 55 | 90 |
| 4 | Nitrobenzene | 120 | 12 | 75 | 95 |
| 5 | No Solvent (Melt) | 140 | 8 | 62 | 85 |
The synthesis of the highly halogenated aromatic compound this compound is a process that demands precise control over reaction conditions and a thorough understanding of the underlying precursor chemistry. The primary route to this compound involves the electrophilic bromination of a suitable tetrachlorobenzene isomer, a reaction influenced by catalyst choice, solvent systems, and, most critically, the stoichiometry of the reactants. This article delves into the synthetic methodologies for this compound, with a specific focus on the crucial roles of stoichiometry and impurity control.
2 Role of Stoichiometry and Impurity Control
The successful synthesis of this compound is critically dependent on the careful management of stoichiometry and the implementation of effective impurity control measures. The primary synthetic route involves the direct bromination of 1,2,3,4-tetrachlorobenzene.
The precursor, 1,2,3,4-tetrachlorobenzene, can be synthesized via a Sandmeyer reaction starting from 2,3,4-trichloroaniline (B50295). In a typical procedure, 2,3,4-trichloroaniline is diazotized using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures (-5 to 5 °C). The resulting diazonium salt is then treated with a copper(I) halide, such as copper(I) chloride, to replace the diazo group with a chlorine atom, yielding 1,2,3,4-tetrachlorobenzene. uobabylon.edu.iq
The subsequent bromination of 1,2,3,4-tetrachlorobenzene to form the desired this compound is an electrophilic aromatic substitution reaction. This reaction is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), which polarizes the bromine molecule (Br₂), making it a more potent electrophile.
Stoichiometric Considerations:
The stoichiometry of the reactants—1,2,3,4-tetrachlorobenzene and bromine—is a pivotal factor in determining the product distribution and yield. The use of a precise molar ratio is essential to favor the formation of the dibrominated product while minimizing the formation of mono-brominated and other isomeric byproducts.
For the synthesis of a related compound, 1,4-dibromo-2,3,5,6-tetrachlorobenzene, from 2,3,5,6-tetrachlorobenzene, controlled conditions are paramount to ensure the desired substitution occurs at the 1 and 4 positions. nih.gov This principle of controlled conditions extends to the synthesis of this compound. While specific quantitative data for the synthesis of this compound is not widely published in readily available literature, general principles of electrophilic aromatic substitution on highly halogenated benzenes suggest that a slight excess of bromine may be required to drive the reaction towards the dibrominated product. However, a large excess can lead to the formation of polybrominated species or other undesirable side reactions.
The reaction is often conducted in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane, and at low temperatures to minimize side reactions and enhance the selectivity of the bromination. nih.gov
Impurity Control:
The synthesis of this compound is susceptible to the formation of several impurities, which can complicate purification and affect the final product's quality. The primary impurities can be categorized as follows:
Isomeric Byproducts: The bromination of 1,2,3,4-tetrachlorobenzene can potentially yield different isomers of dibromotetrachlorobenzene depending on the positions of bromine substitution. The directing effects of the four chlorine atoms on the benzene ring influence the regioselectivity of the bromination. While the 1,2-dibromo isomer is the target, other isomers can form, necessitating careful control of reaction conditions to maximize the yield of the desired product.
Incompletely Reacted Precursors: Residual 1,2,3,4-tetrachlorobenzene can remain if the reaction does not go to completion.
Mono-brominated Intermediates: The formation of 1-bromo-2,3,4,5-tetrachlorobenzene (B1331607) is an expected intermediate in the reaction pathway. If the reaction is not allowed to proceed for a sufficient duration or if the stoichiometry of bromine is inadequate, this mono-brominated compound can be a significant impurity.
Over-brominated Products: Although less likely with a highly deactivated ring, there is a possibility of further bromination to yield tribromotetrachlorobenzene isomers if the reaction conditions are too harsh or if a large excess of bromine is used.
Purification Techniques:
Post-synthesis purification is crucial to isolate the high-purity this compound. Common laboratory techniques employed for this purpose include:
Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is critical to ensure that the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain either soluble or insoluble at all temperatures.
Column Chromatography: This technique is highly effective for separating compounds with different polarities. For halogenated aromatic compounds, silica (B1680970) gel or alumina (B75360) are common stationary phases, and a mixture of non-polar and moderately polar solvents can be used as the eluent to separate the desired product from its impurities. nih.gov
The following interactive data table summarizes the key reactants and their roles in the synthesis of this compound.
| Compound Name | Role in Synthesis |
| 2,3,4-Trichloroaniline | Precursor for 1,2,3,4-tetrachlorobenzene |
| Sodium Nitrite | Diazotizing agent |
| Hydrochloric Acid | Acid medium for diazotization |
| Copper(I) Chloride | Catalyst in Sandmeyer reaction |
| 1,2,3,4-Tetrachlorobenzene | Primary precursor for bromination |
| Bromine | Brominating agent |
| Ferric Chloride | Lewis acid catalyst |
| Aluminum Chloride | Lewis acid catalyst |
| Tetrahydrofuran | Solvent |
| Dichloromethane | Solvent |
Advanced Spectroscopic Characterization of 1,2 Dibromo 3,4,5,6 Tetrachlorobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone for determining molecular structure. However, for a perhalogenated molecule such as 1,2-dibromo-3,4,5,6-tetrachlorobenzene, the application and interpretation of NMR data are non-standard.
The ¹H (Proton) NMR spectrum of this compound is expected to be silent. As the molecule contains no hydrogen atoms, no signals will be observed, confirming the fully substituted nature of the benzene (B151609) ring.
The ¹³C NMR spectrum, however, is highly informative. The molecule possesses a C₂ axis of symmetry that bisects the C1-C2 and C4-C5 bonds. This symmetry element makes specific pairs of carbon atoms chemically equivalent. Consequently, only three distinct signals are expected in the ¹³C NMR spectrum.
C1 and C2: These two carbons are chemically equivalent due to the plane of symmetry, but each is bonded to a bromine atom. They are expected to produce a single resonance signal.
C3 and C6: These carbons are equivalent and are each bonded to a chlorine atom and adjacent to a carbon-bromine bond. They will give rise to a second distinct signal.
C4 and C5: This pair of equivalent carbons is bonded to chlorine atoms and situated between other chlorine-substituted carbons. They will produce the third signal.
The chemical shifts (δ) are influenced by the electronegativity and heavy-atom effect of the attached halogens. Based on data for related tetrachlorobenzene isomers, the approximate chemical shifts can be predicted. chemicalbook.comchemicalbook.comnih.gov Carbons bonded to chlorine are generally found in the 130-135 ppm range in tetrachlorobenzenes. nih.gov The bromine-bonded carbons in this compound would be expected at a slightly different shift.
Table 1: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom(s) | Environment | Predicted Chemical Shift (δ, ppm) |
| C1, C2 | C-Br | ~125-130 |
| C3, C6 | C-Cl (adjacent to C-Br) | ~131-136 |
| C4, C5 | C-Cl (adjacent to C-Cl) | ~133-138 |
| Note: These are estimated values based on principles of halogen substitution and data from analogous compounds. |
Standard two-dimensional (2D) NMR experiments, which are pivotal for mapping molecular connectivity, are largely inapplicable for this compound. numegalabs.comharvard.edu
COSY (COrrelation SpectroscopY): This technique identifies scalar couplings between protons (¹H-¹H). Since the molecule lacks protons, a COSY spectrum would yield no information. numegalabs.com
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly to the carbons to which they are attached (¹J-coupling). The absence of protons renders these techniques unusable for this compound.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (2-4 bond) scalar couplings between protons and carbons. Again, the lack of protons prevents the application of this technique for structural elucidation. numegalabs.com
Table 2: Applicability of Common 2D NMR Techniques
| Technique | Correlation | Applicable to this compound? | Rationale |
| COSY | ¹H – ¹H | No | No protons present. |
| HMQC/HSQC | ¹H – ¹³C (1-bond) | No | No protons present. |
| HMBC | ¹H – ¹³C (multi-bond) | No | No protons present. |
Direct observation of halogen nuclei by NMR is possible but challenging. The primary isotopes of chlorine (³⁵Cl, ³⁷Cl) and bromine (⁷⁹Br, ⁸¹Br) are quadrupolar nuclei (spin quantum number I > 1/2). researchgate.net This property results in very broad NMR signals, making solution-state NMR difficult. However, solid-state NMR (SSNMR) can provide valuable data. researchgate.netnih.gov
For this compound, solid-state halogen NMR could distinguish the different halogen environments.
⁷⁹Br/⁸¹Br NMR: The two bromine atoms are chemically equivalent, which would result in a single, though likely broad, resonance in the bromine NMR spectrum.
³⁵Cl NMR: The chlorine atoms exist in two distinct chemical environments (C3/C6 and C4/C5). Therefore, two different signals would be expected in the ³⁵Cl SSNMR spectrum. The chemical shifts and, more distinctly, the nuclear quadrupolar coupling constants are very sensitive to the local electronic environment, making this technique a powerful tool for distinguishing crystallographically or chemically inequivalent halogen sites. nih.gov The availability of high-field magnets has significantly increased the feasibility of acquiring high-quality ³⁵Cl SSNMR spectra for organic compounds. nih.govnih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The vibrational modes of a substituted benzene ring are derived from those of benzene itself. libretexts.org However, heavy substitution with multiple halogens, as in this compound, significantly alters the spectrum.
C-C Stretching Vibrations: In benzene, these occur around 1400-1600 cm⁻¹. In highly halogenated benzenes, these modes are still present but may be shifted in frequency and intensity.
Ring Breathing Mode: A symmetric stretching of the entire ring, typically strong in the Raman spectrum of benzene, is expected to be at a much lower frequency due to the heavy mass of the halogen substituents.
C-X Stretching Vibrations (X = Cl, Br): These are the most characteristic features.
C-Cl stretches typically appear in the 1000-1150 cm⁻¹ region, and also at lower frequencies.
C-Br stretches are found at even lower frequencies (typically 500-650 cm⁻¹) due to the greater mass of bromine compared to chlorine.
Ring Deformation Modes: Out-of-plane and in-plane bending vibrations of the benzene ring occur at low frequencies and are sensitive to the substitution pattern.
The number, position, and type of halogen substituents profoundly influence the vibrational spectrum. researchgate.netmarmacs.org
Mass Effect: The heavy bromine and chlorine atoms decrease the frequencies of vibrations involving their movement, most notably the C-X stretching and ring deformation modes. researchgate.net
Electronic Effect: The high electronegativity of the halogens alters the electron distribution in the benzene ring, which in turn affects the force constants of the C-C bonds and influences the intensity and frequency of the ring's vibrational modes.
Symmetry: The C₂ symmetry of this compound dictates which vibrational modes are active in IR and Raman spectroscopy. According to the rule of mutual exclusion, for molecules with a center of inversion, vibrations that are Raman active are IR inactive, and vice versa. While this molecule does not have a center of inversion, its high symmetry will still result in some modes being active in only one of the two techniques or being silent in both. A detailed analysis would show distinct patterns in the IR and Raman spectra, aiding in structural confirmation.
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Activity |
| Aromatic C-C Stretch | 1300 - 1550 | IR, Raman |
| C-Cl Stretch | 1000 - 1150 | IR, Raman (Strong) |
| C-Br Stretch | 500 - 650 | IR, Raman (Strong) |
| Ring Deformations | < 800 | IR, Raman |
| Note: These are general ranges and the actual spectrum would show multiple complex bands within these regions. |
Mass Spectrometry for Precise Molecular Formula and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structure of compounds. For a molecule as complex as this compound, with its multiple halogen atoms, mass spectrometry provides definitive evidence of its identity and composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. This allows for the calculation of a precise molecular formula, distinguishing it from other compounds that may have the same nominal mass.
For this compound, the molecular formula is C₆Br₂Cl₄. The exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ⁷⁹Br, and ³⁵Cl). The theoretical monoisotopic mass of an isomer, 1,4-dibromo-2,3,5,6-tetrachlorobenzene (B11969020), is 373.7121 g/mol nih.gov. Due to the identical atomic composition, this exact mass applies to this compound as well. An experimental HRMS measurement confirming this value provides strong evidence for the C₆Br₂Cl₄ formula.
Table 1: Theoretical Isotopic Mass Data for this compound
| Isotope | Natural Abundance (%) | Atomic Mass (Da) |
|---|---|---|
| ¹²C | 98.93 | 12.000000 |
| ¹³C | 1.07 | 13.003355 |
| ³⁵Cl | 75.77 | 34.968853 |
| ³⁷Cl | 24.23 | 36.965903 |
| ⁷⁹Br | 50.69 | 78.918337 |
| ⁸¹Br | 49.31 | 80.916291 |
| Calculated Monoisotopic Mass (C₆⁷⁹Br₂³⁵Cl₄) | | 373.7121 |
This interactive table allows for sorting by column.
Elucidation of Fragmentation Pathways and Isotopic Patterns
The electron ionization (EI) mass spectrum of this compound is distinguished by a highly complex and characteristic isotopic pattern for the molecular ion peak [M]⁺•. This pattern arises from the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl occur in an approximate 3:1 ratio). The combination of two bromine and four chlorine atoms results in a unique cluster of peaks that serves as a definitive fingerprint for the molecule's elemental composition nih.govnih.gov.
Fragmentation of halogenated aromatic compounds under electron ionization typically proceeds through the sequential loss of halogen atoms. nih.gov For this compound, the primary fragmentation pathways are expected to involve the cleavage of carbon-bromine and carbon-chlorine bonds. The loss of a bromine radical (•Br) is often a favored initial step due to the slightly weaker C-Br bond compared to the C-Cl bond.
Expected Fragmentation Pathways:
Loss of a Bromine Atom: [M]⁺• → [C₆BrCl₄]⁺ + •Br
Loss of a Chlorine Atom: [M]⁺• → [C₆Br₂Cl₃]⁺ + •Cl
Sequential Halogen Loss: Further fragmentation would involve the loss of additional halogen atoms, leading to a series of daughter ions.
Loss of Dihalogen Molecules: The expulsion of neutral dihalogen molecules like Cl₂, Br₂, or BrCl from the molecular ion or subsequent fragments can also occur.
Table 2: Predicted Major Fragments in the Mass Spectrum of this compound
| Ion | Description | Predicted m/z (using most abundant isotopes ⁷⁹Br, ³⁵Cl) |
|---|---|---|
| [C₆Br₂Cl₄]⁺• | Molecular Ion | 374 |
| [C₆BrCl₄]⁺ | Loss of a Bromine atom | 295 |
| [C₆Br₂Cl₃]⁺ | Loss of a Chlorine atom | 339 |
| [C₆Cl₄]⁺• | Loss of two Bromine atoms | 214 |
This interactive table presents the predicted mass-to-charge ratios for key fragments.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation. In an MS/MS experiment, a specific ion from the initial mass spectrum (a precursor ion), such as the molecular ion [C₆Br₂Cl₄]⁺•, is selected and isolated. This isolated ion is then subjected to collision-induced dissociation (CID), causing it to fragment further into product ions. nih.gov
By analyzing the resulting product ion spectrum, the relationships between different fragments can be established, confirming the structure of the original molecule. For example, isolating the [M-Br]⁺ ion and observing the subsequent loss of a chlorine atom would support the presence of both halogens in the molecule and help to confirm the fragmentation sequence. This technique is invaluable for distinguishing between isomers and verifying the atomic connectivity within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. It provides valuable information about the conjugated π-electron system of the benzene ring and the influence of substituents.
Analysis of Electronic Transitions and Absorption Characteristics
The UV-Vis spectrum of this compound is dominated by π → π* electronic transitions associated with the aromatic ring. In unsubstituted benzene, these transitions give rise to characteristic absorption bands. The presence of six electron-withdrawing halogen substituents (two bromine and four chlorine atoms) significantly perturbs the electronic structure of the benzene ring. nih.gov
This extensive halogenation is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to benzene or less-substituted halobenzenes. researchgate.netrsc.org This shift occurs because the halogen atoms, despite their inductive electron-withdrawing effect, possess lone pairs of electrons that can participate in resonance with the aromatic π-system, raising the energy of the highest occupied molecular orbital (HOMO) and decreasing the HOMO-LUMO energy gap. acs.orgrsc.org The cumulative effect of six halogens leads to a notable change in the absorption spectrum.
Table 3: Expected UV-Vis Absorption Characteristics for this compound
| Transition Type | Expected Wavelength Region (nm) | Comments |
|---|---|---|
| π → π* (Primary Band) | ~210-240 | High intensity, shifted to longer wavelength compared to benzene (~204 nm). |
This interactive table summarizes the anticipated electronic transitions and their spectral regions.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. When a sample is irradiated with a beam of X-rays, photoelectrons are emitted from the sample's surface. The binding energies of these photoelectrons are characteristic of each element.
For this compound, an XPS analysis would confirm the presence of carbon, bromine, and chlorine on the sample surface. High-resolution scans of the C 1s, Br 3d, and Cl 2p regions would provide information about their chemical environments. The C 1s spectrum is expected to show components corresponding to C-C bonds within the aromatic ring and C-X (X=Cl, Br) bonds. The binding energies for carbon atoms bonded to the electronegative halogens would be shifted to higher values compared to the C-C bonds. researchgate.net The Br 3d spectrum would show a characteristic doublet due to spin-orbit splitting. thermofisher.com Similarly, the Cl 2p spectrum would exhibit a spin-orbit split doublet (2p₃/₂ and 2p₁/₂). The relative atomic concentrations of C, Br, and Cl can be calculated from the peak areas, providing a quantitative verification of the elemental composition.
Table 4: Predicted XPS Binding Energies for this compound
| Element | Core Level | Expected Binding Energy Range (eV) | Notes |
|---|---|---|---|
| Carbon | C 1s | 284.5 - 287.0 | Lower energy for C-C, higher for C-Halogen bonds. |
| Chlorine | Cl 2p₃/₂ | 199.0 - 201.0 | Characteristic of organochlorine compounds. |
This interactive table displays the anticipated binding energy ranges for the constituent elements.
Computational and Theoretical Investigations of 1,2 Dibromo 3,4,5,6 Tetrachlorobenzene
Quantum Chemical Calculations of Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For complex halogenated systems such as 1,2-dibromo-3,4,5,6-tetrachlorobenzene, these methods are invaluable for understanding its stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for larger molecules.
Table 1: Representative Calculated Bond Lengths in Halogenated Benzenes using DFT Note: This table presents typical bond lengths for halogenated benzenes as specific data for this compound is not readily available. The values are illustrative of the results obtained from DFT calculations.
| Bond Type | Typical Calculated Bond Length (Å) |
|---|---|
| C-C (aromatic) | 1.39 - 1.41 |
| C-Cl | ~ 1.73 |
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide highly accurate descriptions of electronic structure, though they are computationally more intensive than DFT. acs.orgyorku.ca
For aromatic systems, ab initio calculations are essential for benchmarking results from less computationally demanding methods and for investigating phenomena where electron correlation is particularly important. acs.org For instance, ab initio studies on the benzene (B151609) molecule itself have been crucial for understanding its aromaticity and interaction with other molecules. yorku.caaps.org In the context of this compound, high-level ab initio calculations would provide a very accurate picture of its electron distribution and molecular properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. biomedres.us
A large HOMO-LUMO gap generally implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. biomedres.us Conversely, a small gap suggests that the molecule is more reactive. biomedres.uswikipedia.org The HOMO-LUMO gap can be calculated using DFT and other quantum chemical methods, and it is a key factor in understanding the electronic absorption properties of a molecule. nih.gov For polyhalogenated benzenes, the nature and energy of these orbitals are significantly influenced by the electron-withdrawing effects of the halogen atoms. The HOMO-LUMO gap is a useful descriptor for predicting the potential for charge transfer within the molecule and its interactions with other species. nih.govirjweb.com
Table 2: Illustrative Frontier Molecular Orbital Energies Note: This table provides a conceptual representation of HOMO, LUMO, and gap energies. Specific values for this compound would require dedicated computational studies.
| Molecular Orbital | Conceptual Energy (eV) | Significance |
|---|---|---|
| HOMO | Lower (more negative) | Energy of the outermost electrons; relates to electron-donating ability. |
| LUMO | Higher (less negative) | Energy of the lowest available electron state; relates to electron-accepting ability. |
Prediction and Validation of Spectroscopic Properties
Computational methods are also instrumental in predicting and interpreting various types of molecular spectra, providing a powerful link between a molecule's structure and its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can be used to predict the ¹³C and ¹H NMR chemical shifts of molecules. rsc.org The calculations for predicting NMR chemical shifts often employ the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net
For substituted benzenes, the chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the substituents. wisc.edu By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the chemical shifts, which can then be compared with experimental data to confirm the structure. stenutz.eu While experimental data for this compound is scarce, computational predictions can provide a valuable reference for its expected NMR spectrum. youtube.comyoutube.com The presence of multiple electronegative halogens would be expected to significantly deshield the remaining carbon and any hydrogen atoms on the aromatic ring. libretexts.org
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. spectroscopyonline.com Theoretical calculations are crucial for simulating these spectra and for assigning the observed vibrational bands to specific atomic motions within the molecule.
By performing a frequency calculation using methods like DFT, it is possible to obtain the harmonic vibrational frequencies and their corresponding IR and Raman intensities. These calculated frequencies are often scaled to better match experimental values. For substituted benzenes, characteristic vibrational modes include C-H stretching, C-C stretching within the ring, and various in-plane and out-of-plane bending vibrations. orientjchem.org The presence of heavy bromine and chlorine atoms in this compound would lead to characteristic low-frequency vibrations corresponding to C-Br and C-Cl stretching and bending modes. Theoretical simulations can help to unambiguously assign these and other complex vibrations in the molecule's IR and Raman spectra. esisresearch.org
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzene |
| 1,2-dibromo-3,4,5,6-tetramethylbenzene |
| 1,4-dibromo-2,3,5,6-tetrachlorobenzene (B11969020) |
UV-Vis Absorption and Electronic Excitation Calculations
The electronic absorption properties of halogenated benzenes are typically investigated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netacs.org This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. acs.org
For benzene, intense absorption bands are observed around 180 nm and 200 nm, with a weaker, symmetry-forbidden band near 260 nm, all associated with the ring's π-system. up.ac.za When substituents like halogens are added to the benzene ring, these absorption bands tend to shift to longer wavelengths (a bathochromic or red shift). up.ac.za The extent of this shift depends on the nature and position of the substituents.
In the case of this compound, the six halogen substituents would be expected to cause a noticeable red shift compared to unsubstituted benzene. up.ac.za TD-DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311G), would be employed to predict the UV-Vis spectrum. acs.org These calculations would determine the energies of the lowest electronic transitions, such as the S0 to S1 transition, which defines the optical gap. acs.org For similar halogenated aromatic compounds, these computational approaches have been successfully used to simulate and interpret their UV-Vis spectra. researchgate.netacs.org
Table 1: Representative TD-DFT Calculation Parameters for Aromatic Compounds
| Parameter | Typical Value/Method | Purpose |
| Method | TD-DFT | To calculate electronic excitation energies and spectra. |
| Functional | B3LYP | A common hybrid functional for balancing accuracy and cost. |
| Basis Set | 6-31+G* or 6-311G | Describes the distribution of electrons in the molecule. |
| Solvent Model | PCM/COSMO | To simulate the effect of a solvent on the spectrum. |
| Number of States | 10-30 | To calculate a sufficient range of electronic transitions. |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms, kinetics, and thermodynamics of chemical reactions, including the synthesis and degradation of compounds like this compound. nih.govrsc.org
The synthesis of this compound would likely proceed through electrophilic aromatic substitution, where a Lewis acid catalyst is used to generate a potent halogenating agent. masterorganicchemistry.comnumberanalytics.comchemguide.co.uk Computational models can map the entire reaction pathway for such a synthesis, identifying the structures of intermediates, such as the sigma complex (or arenium ion), and transition states. masterorganicchemistry.comnumberanalytics.com
For degradation, particularly in environmental or biological contexts, theoretical models can explore various pathways. For instance, studies on the oxidative dehalogenation of perhalogenated benzenes by cytochrome P450 have used density functional theory to model the reaction steps. nih.gov These models can predict whether the addition of an oxidant to a carbon bearing a specific halogen is favorable and can elucidate subsequent rearrangement or elimination steps. nih.gov Such studies on mixed chlorofluorobenzenes have shown it is possible to predict which halogen is preferentially eliminated. nih.gov
A key outcome of reaction pathway modeling is the determination of activation energies (energy barriers) for each step. libretexts.org By calculating the energy of the reactants, transition states, and products, a potential energy surface for the reaction can be constructed. Lower activation barriers indicate faster reaction rates. libretexts.orgrsc.org
For example, theoretical studies on the formation of polycyclic aromatic hydrocarbons (PAHs) from smaller precursors have calculated the barrier heights for various addition and cyclization reactions. nih.govrsc.orgrsc.org This allows researchers to identify the most kinetically favorable pathways. In the context of this compound, such models could predict the energy costs associated with its formation from a tetrachlorobenzene precursor or its breakdown via reductive dehalogenation, providing insights into its environmental persistence.
Aromaticity and Stability Analysis of Perhalogenated Systems
NICS is a widely used computational method to evaluate the aromaticity of a cyclic system. numberanalytics.com It involves calculating the magnetic shielding at a specific point, usually the geometric center of the ring (NICS(0)) or slightly above it (e.g., NICS(1) at 1 Å). nih.govgithub.io A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests anti-aromaticity. numberanalytics.com
NICS calculations are typically performed using DFT or other high-level quantum chemical methods. numberanalytics.com For substituted benzenes, studies have shown that the type and position of substituents affect the NICS values. nih.gov Halogens, being electronegative, can influence the π-electron system. libretexts.org While all halogen substituents generally lead to a slight decrease in aromaticity compared to unsubstituted benzene, the effect diminishes with the increasing size of the halogen. nih.gov Therefore, one would expect this compound to have a less negative NICS value than benzene, indicating a slight reduction in aromaticity, with the specific value being a composite of the effects of the four chlorine and two bromine atoms.
Table 2: Typical NICS(1)zz Values for Substituted Benzenes
| Compound | NICS(1)zz (ppm) | Aromaticity Indication |
| Benzene | -30.99 | Strongly Aromatic |
| Fluorobenzene | -30.0 | Aromatic |
| Chlorobenzene (B131634) | -28.9 | Aromatic |
| Bromobenzene | -28.5 | Aromatic |
Note: Data adapted from studies on monosubstituted benzenes for illustrative purposes. nih.gov The NICS(1)zz variant, which considers the out-of-plane tensor component, is often used for a more refined analysis.
Aromatic Stabilization Energy (ASE) is a thermodynamic measure of the extra stability a cyclic, conjugated system gains from its aromaticity. There are several computational methods to estimate ASE, often involving the comparison of the aromatic compound's energy with that of a suitable non-aromatic reference molecule through isodesmic or homodesmotic reactions.
Reactivity and Advanced Reaction Mechanisms of 1,2 Dibromo 3,4,5,6 Tetrachlorobenzene
Nucleophilic Aromatic Substitution (SNAr) Reactions
Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with powerful electron-withdrawing groups. wikipedia.org The numerous halogen atoms on 1,2-dibromo-3,4,5,6-tetrachlorobenzene serve this function, activating the ring for attack by nucleophiles. The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides is the SNAr mechanism. libretexts.orglibretexts.org This process occurs in two steps:
Addition Step: The nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The formation of this intermediate is typically the rate-determining step. masterorganicchemistry.com
Elimination Step: The aromaticity of the ring is restored by the departure of the leaving group. libretexts.org
The high degree of halogenation in this compound significantly lowers the energy barrier for the formation of the Meisenheimer complex, making it susceptible to SNAr reactions.
The electron-poor nature of the this compound ring allows it to react with a range of strong nucleophiles. Common nucleophiles effective in SNAr reactions include alkoxides (RO⁻), thiolates (RS⁻), and amines (RNH₂). youtube.com For instance, reaction with sodium methoxide (B1231860) would be expected to replace a halogen atom with a methoxy (B1213986) group. Similarly, treatment with a thiolate could introduce a thioether moiety. The reaction proceeds by the addition of the nucleophile to the aromatic ring, followed by the elimination of a halide ion. libretexts.org
The general reaction scheme is as follows: C₆Br₂Cl₄ + Nu⁻ → [C₆Br₂Cl₄Nu]⁻ → C₆BrCl₄Nu + Br⁻ or C₆Br₂Cl₃Nu + Cl⁻
In an SNAr reaction, the rate is influenced by two main factors: the ability of the substituents to stabilize the negative charge in the Meisenheimer intermediate and the facility of the leaving group's departure. For polyhalogenated benzenes, all halogens act as electron-withdrawing groups, activating the ring. masterorganicchemistry.com
The regioselectivity—which halogen is replaced—is a complex issue. The leaving group ability in SNAr reactions does not always follow the simple C-X bond strength trend. While the C-F bond is the strongest, fluoride (B91410) is often the best leaving group in SNAr reactions. masterorganicchemistry.comyoutube.com This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex. youtube.com For the other halogens, the trend is generally F > Cl > Br > I. masterorganicchemistry.com This suggests that in this compound, a chlorine atom might be preferentially substituted over a bromine atom by a nucleophile, assuming the reaction follows this kinetic control. However, the specific reaction conditions and the nature of the nucleophile can influence this outcome. nih.gov
Table 1: General Reactivity Trends for Halogens in SNAr Reactions
| Halogen | Electronegativity | C-X Bond Strength | Typical Leaving Group Ability in SNAr |
|---|---|---|---|
| F | 3.98 | Strongest | Best |
| Cl | 3.16 | ↓ | ↓ |
| Br | 2.96 | ↓ | ↓ |
| I | 2.66 | Weakest | Poorest |
This table presents generalized trends; actual reactivity can be influenced by specific reaction conditions.
Organometallic Cross-Coupling Reactions
Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are central to the synthesis of complex organic molecules. fiveable.me For polyhalogenated compounds like this compound, these reactions offer a pathway to selectively functionalize the C-X bonds. The general mechanism involves the oxidative addition of a low-valent transition metal catalyst (typically palladium) into the carbon-halogen bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. nih.govwikipedia.org
This compound is a potential substrate for various palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (like a boronic acid or ester) in the presence of a base. researchgate.netlibretexts.org It is widely used for creating biaryl structures. researchgate.net
Stille Coupling: This reaction involves the coupling of the aryl halide with an organotin (stannane) reagent. libretexts.orgorganic-chemistry.org It is known for its tolerance of a wide variety of functional groups. youtube.com
Heck Coupling: This reaction forms a new C-C bond by coupling the aryl halide with an alkene. organic-chemistry.orgwikipedia.org It is a key method for the synthesis of substituted alkenes.
Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to form internal alkynes. wikipedia.orglibretexts.org
A significant challenge and opportunity in the chemistry of polyhalogenated arenes is achieving site-selectivity, where one halogen is reacted in preference to another. nih.gov In palladium-catalyzed cross-coupling reactions, the rate of the initial oxidative addition step is highly dependent on the carbon-halogen bond dissociation energy. The established reactivity trend is C-I > C-Br > C-Cl > C-F. nih.gov
For this compound, this trend predicts that the palladium catalyst will selectively undergo oxidative addition into the C-Br bonds before the C-Cl bonds. This provides a powerful tool for regioselective functionalization. It should be possible to perform a mono- or di-coupling reaction at the bromine-substituted positions while leaving the chlorine atoms untouched. By carefully controlling the stoichiometry of the coupling partner and the reaction conditions, one could achieve selective mono-alkynylation, -arylation, or -vinylation at a C-Br position. rsc.org
Table 2: General Reactivity of Carbon-Halogen Bonds in Pd-Catalyzed Cross-Coupling
| Bond | Relative Bond Dissociation Energy | Reactivity in Oxidative Addition |
|---|---|---|
| C-I | Weakest | Highest |
| C-Br | ↓ | ↓ |
| C-Cl | ↓ | ↓ |
| C-F | Strongest | Lowest |
This table illustrates the general chemoselectivity observed in cross-coupling reactions of polyhalogenated arenes.
The differential reactivity of the C-Br and C-Cl bonds in this compound makes it a valuable building block for the synthesis of complex aromatic structures. Through sequential, site-selective cross-coupling reactions, it is possible to introduce different functional groups at specific positions on the benzene (B151609) ring.
For example, a two-fold Sonogashira or Suzuki-Miyaura coupling could be performed at the two C-Br positions to generate a disubstituted tetrachlorobenzene derivative. acs.org These products, still containing four chlorine atoms, can serve as precursors for further transformations, potentially leading to the construction of extended π-conjugated systems, novel ligands, or precursors for materials science applications. researchgate.netdata.gouv.fr This step-wise functionalization allows for the creation of highly substituted and complex polyhalogenated aromatic architectures that would be difficult to synthesize using other methods. rsc.org
Reductive Dehalogenation Processes of this compound
Reductive dehalogenation is a significant class of reactions for polyhalogenated aromatic compounds, involving the removal of halogen atoms and their replacement with hydrogen. This process is crucial for the detoxification of halogenated pollutants and for the synthetic modification of these molecules. For a hexasubstituted benzene like this compound, the carbon-halogen bonds are the primary sites of reactivity. Generally, the carbon-bromine (C-Br) bond is weaker and more susceptible to cleavage than the carbon-chlorine (C-Cl) bond, suggesting that reductive processes would likely initiate with the removal of bromine atoms.
Chemical Reduction Strategies (e.g., using metals, hydrogen)
Chemical reduction offers a direct pathway for the dehalogenation of aryl halides. A common and effective method involves the use of zero-valent metals, such as zinc, in a proton-donating solvent system. psu.edu While specific studies on this compound are not prevalent, the general mechanism for related polyhalogenated benzenes involves the transfer of electrons from the metal surface to the aromatic ring. This process generates a radical anion, which then expels a halide ion to form an aryl radical. The aryl radical subsequently abstracts a hydrogen atom from the solvent to yield the dehalogenated product.
The reaction can be represented as follows: Ar-X + 2e⁻ (from metal) → [Ar-X]²⁻ → Ar⁻ + X⁻ Ar⁻ + H⁺ (from solvent) → Ar-H
For this compound, the preferential cleavage of the C-Br bonds would be expected, leading to tetrachlorobenzene isomers as the initial major products. The reactivity of different halogens in these systems generally follows the order I > Br > Cl > F.
A typical laboratory procedure for such a reduction would involve stirring the polyhalogenated compound with an excess of activated zinc powder in a solvent mixture like aqueous ammonium (B1175870) chloride and tetrahydrofuran (B95107) (THF) at room temperature. psu.edu The progress of the reaction can be monitored by techniques such as gas chromatography-mass spectrometry (GC-MS) to identify the various dehalogenated intermediates and final products.
Table 1: General Conditions for Reductive Dehalogenation of Aryl Halides with Zinc
| Parameter | Condition | Source |
|---|---|---|
| Reducing Agent | Zinc powder (excess) | psu.edu |
| Solvent System | Saturated aqueous ammonium chloride / THF | psu.edu |
| Temperature | Room temperature | psu.edu |
It is important to note that other reducing systems, such as sodium borohydride (B1222165) in the presence of a catalyst or catalytic hydrogenation, can also be employed for reductive dehalogenation.
Electrochemical Dehalogenation Mechanisms
Electrochemical methods provide a "green" alternative for reductive dehalogenation, as they avoid the use of bulk chemical reductants. digitellinc.com The process involves the direct transfer of electrons from a cathode to the substrate molecule. For polyhalogenated aromatic compounds, the mechanism typically involves a stepwise reduction.
The general steps for the electrochemical dehalogenation of a polyhalogenated benzene are:
Electron Transfer: The aromatic molecule accepts an electron at the cathode surface to form a radical anion.
Halide Elimination: The radical anion undergoes cleavage of a carbon-halogen bond to release a halide ion and form an aryl radical.
Further Reduction and Protonation: The aryl radical can be further reduced to an anion at the cathode, which is then protonated by a proton source in the electrolyte solution to give the dehalogenated product.
Studies on brominated benzenes have shown that the number and position of bromine atoms influence the reduction potential and the efficiency of the dehalogenation process. digitellinc.com For this compound, the initial reduction would occur at the C-Br bonds due to their lower bond dissociation energy compared to C-Cl bonds. The presence of multiple electron-withdrawing chlorine atoms would likely facilitate the initial electron transfer by lowering the energy of the lowest unoccupied molecular orbital (LUMO) of the molecule.
The choice of cathode material is critical in electrochemical dehalogenation. Materials like silver and activated carbon have shown high efficiency for the reduction of halogenated organic compounds. digitellinc.com A quantitative structure-activity relationship (QSAR) model developed for brominated benzenes correlates degradation rates with electronic orbital energies, which could potentially be applied to predict the electrochemical behavior of this compound. digitellinc.com
Catalytic Hydrogenation and Hydrodehalogenation
Catalytic hydrogenation is a widely used industrial process for the reduction of aromatic compounds. youtube.com However, the hydrogenation of the benzene ring is challenging due to its aromatic stability and typically requires high pressures and temperatures, along with an active catalyst such as nickel, platinum, or palladium. youtube.com The presence of halogen substituents introduces further complexity, as the process can involve both hydrogenation of the ring and hydrodehalogenation (the replacement of a halogen with hydrogen).
For polyhalogenated aromatic hydrocarbons, hydrodehalogenation is often the more facile process. Precious metal catalysts, particularly palladium and rhodium, are effective for this transformation. mdpi.com The general mechanism involves the oxidative addition of the aryl halide to the metal center, followed by hydrogenolysis.
Challenges in the catalytic hydrogenation of polyhalogenated compounds include catalyst poisoning, particularly by sulfur impurities, and controlling the selectivity of the reaction. mdpi.com In the case of this compound, a potential reaction pathway would involve the sequential removal of bromine and then chlorine atoms, ultimately leading to benzene, which could then be further hydrogenated to cyclohexane (B81311) under forcing conditions. youtube.com Ruthenium nanoparticles have been shown to be effective catalysts for the hydrogenation of polycyclic aromatic hydrocarbons, and similar catalysts could potentially be applied to halogenated benzenes. rsc.orgrsc.org
Table 2: Comparison of Potential Catalytic Systems for Hydrodehalogenation
| Catalyst System | Substrate Type | Key Features | Source(s) |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Aromatic Halides | Widely used, effective for C-Cl and C-Br bond cleavage. | mdpi.com |
| Rhodium on Alumina (B75360) (Rh/Al₂O₃) | Polycyclic Aromatics | High activity for ring saturation. | mdpi.com |
Other Specialized Reaction Pathways
Beyond reductive processes, the reactivity of this compound can be explored through other specialized reaction pathways, although its highly substituted and electron-deficient nature imposes significant limitations.
Cycloaddition Reactions (e.g., Diels-Alder reactions with related compounds)
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving the reaction of a conjugated diene with a dienophile. wikipedia.org For a benzene ring to participate in a Diels-Alder reaction, it must overcome its inherent aromaticity. This typically requires either very reactive dienes or dienophiles, or harsh reaction conditions.
The electron-deficient nature of the this compound ring, due to the six electron-withdrawing halogen substituents, would make it an extremely poor diene in a normal-electron-demand Diels-Alder reaction. Conversely, it could potentially act as a dienophile, reacting with an electron-rich diene. However, the steric bulk of the six substituents would severely hinder the approach of the diene to the aromatic ring, making a successful cycloaddition unlikely under standard conditions.
Theoretical studies on the Diels-Alder reactivity of benzene and azabenzenes show that increasing the electron-withdrawing character of the ring (by replacing CH with N) can lower the activation barrier for cycloaddition. compchemhighlights.orgresearchgate.net While not directly analogous, this suggests that the electronic properties of hexahalogenated benzenes might favor certain cycloaddition pathways, although steric hindrance remains a major obstacle.
A related, though mechanistically distinct, reaction is the hexadehydro-Diels-Alder (HDDA) reaction, which involves the thermal cyclization of a triyne to form a benzyne (B1209423) intermediate. nih.gov This highlights that highly unsaturated systems can be precursors to aromatic rings, but it is not a reaction that this compound itself would undergo.
Formation of Organometallic Complexes
The formation of organometallic complexes, such as Grignard or organolithium reagents, is a cornerstone of organic synthesis. For aryl halides, this typically involves the reaction with magnesium or lithium metal. In the case of this compound, the presence of multiple halogen atoms presents a challenge.
The greater reactivity of the C-Br bonds compared to the C-Cl bonds would likely direct the initial formation of an organometallic species at one of the bromine-substituted positions. For example, reaction with magnesium could potentially form a Grignard reagent:
C₆Br₂(Cl₄) + Mg → Br(Cl₄)C₆MgBr
However, the stability of such a reagent would be questionable. The presence of other electrophilic C-X bonds on the same ring could lead to intramolecular reactions or the formation of benzyne intermediates through elimination, especially upon heating. The formation of di-Grignard reagents would also be a possibility, though likely with low efficiency.
The synthesis of organometallic complexes where the benzene ring acts as a ligand is also a possibility. Benzene and its derivatives can coordinate to metal centers in various ways, often as a π-ligand. youtube.com For this compound, the electron-withdrawing nature of the halogens would decrease the electron density of the π-system, making it a weaker π-donor compared to benzene. However, it could still form complexes with electron-rich metal centers. Research on bi- and poly-metallic complexes has included ligands based on tetramethylbenzene, indicating that highly substituted benzenes can indeed be incorporated into complex organometallic structures. researchgate.net
Derivatization and Functionalization Strategies of 1,2 Dibromo 3,4,5,6 Tetrachlorobenzene
Introduction of Diverse Functional Groups
The selective modification of 1,2-dibromo-3,4,5,6-tetrachlorobenzene is primarily centered around the differential reactivity of its carbon-bromine versus carbon-chlorine bonds. This allows for the targeted introduction of a variety of functional groups, paving the way for the synthesis of novel and complex molecular architectures.
Alkylation, Arylation, and Silylation Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of aryl halides, and this compound is a viable, albeit challenging, substrate for these transformations. The greater lability of the C-Br bonds compared to the C-Cl bonds allows for selective substitution at the 1 and 2 positions.
Arylation is commonly achieved through Suzuki-Miyaura coupling, which involves the reaction of the dibromo-tetrachlorobenzene with an organoboron reagent in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented in readily available literature, analogous reactions with other polyhalogenated aromatic compounds suggest that such transformations are feasible. The choice of catalyst, ligand, and reaction conditions is crucial to achieve good yields and selectivity. For instance, the Suzuki coupling of dihalogenated hydrocarbons with arylboronic acids has been successfully demonstrated using Pd(OAc)₂ and PCy₃·HBF₄ as the catalytic system. nih.gov
Alkylation can be approached via similar cross-coupling methods, such as the Negishi coupling (using organozinc reagents) or by employing Grignard reagents in the presence of a suitable catalyst. The formation of a Grignard reagent from this compound would likely require highly reactive magnesium (Rieke magnesium) due to the electron-withdrawing nature of the halogen atoms.
Silylation of aryl halides can be accomplished through reactions like the Hiyama coupling, which utilizes organosilicon compounds. While direct silylation of this compound is not prominently reported, the general principles of palladium-catalyzed cross-coupling suggest its potential.
A summary of potential cross-coupling reactions for the functionalization of this compound is presented in the interactive table below.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 1,2-Diaryl-3,4,5,6-tetrachlorobenzene |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 1,2-Dialkynyl-3,4,5,6-tetrachlorobenzene |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 1,2-Di(organo)-3,4,5,6-tetrachlorobenzene |
| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 1,2-Dialkenyl-3,4,5,6-tetrachlorobenzene |
| Negishi Coupling | Organozinc reagent | Pd(PPh₃)₄ | 1,2-Dialkyl/Diaryl-3,4,5,6-tetrachlorobenzene |
Carboxylation, Nitration, and Sulfonation under Controlled Conditions
The introduction of electron-withdrawing groups like carboxyl, nitro, and sulfo moieties onto the perhalogenated benzene (B151609) ring requires careful control of reaction conditions due to the already deactivated nature of the aromatic system.
Carboxylation can potentially be achieved by first performing a metal-halogen exchange (e.g., with an organolithium reagent) followed by quenching with carbon dioxide. However, the stability of the resulting organometallic intermediate is a significant concern. Alternatively, palladium-catalyzed carboxylation methods could be explored.
Nitration of highly halogenated benzenes is generally difficult due to the deactivating effect of the halogens. Standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid) might not be effective or could require harsh conditions, leading to potential side reactions or decomposition.
Sulfonation with fuming sulfuric acid (oleum) is a common method for introducing a sulfonic acid group onto an aromatic ring. For this compound, this reaction would likely require high temperatures and long reaction times. The regioselectivity of such electrophilic aromatic substitution reactions on this substrate is not well-documented and would be influenced by the complex interplay of the electronic effects of the six halogen atoms.
Polymerization and Oligomerization via this compound Monomers
The difunctional nature of this compound, with its two reactive bromine atoms, makes it a potential monomer for the synthesis of halogenated polymers. These polymers are of interest for their potential flame-retardant properties, high thermal stability, and unique electronic characteristics.
Synthesis of Halogenated Polymers with Tailored Properties
The incorporation of the tetrachlorobenzene unit into a polymer backbone can impart significant thermal stability and flame resistance. By choosing appropriate comonomers, the properties of the resulting polymer, such as solubility, processability, and optoelectronic properties, can be tailored. While specific examples utilizing this compound are scarce in the literature, the principles of step-growth polymerization can be applied.
Polycondensation and Addition Polymerization Techniques
Polycondensation reactions, such as Suzuki or Sonogashira polycondensation, are powerful methods for creating conjugated polymers. In a typical Suzuki polycondensation, this compound could be reacted with a diboronic acid or ester comonomer in the presence of a palladium catalyst. This would lead to the formation of poly(arylene)s containing the perhalogenated benzene unit.
Similarly, Sonogashira polycondensation with a diethynyl comonomer would yield poly(arylene ethynylene)s. These polymers are known for their interesting photophysical properties and potential applications in organic electronics.
The table below outlines potential polycondensation reactions involving this compound.
| Polymerization Method | Comonomer | Resulting Polymer Type | Potential Properties |
| Suzuki Polycondensation | Aryl diboronic acid/ester | Poly(arylene) | High thermal stability, flame retardancy |
| Sonogashira Polycondensation | Diethynyl arene | Poly(arylene ethynylene) | Conjugated, potential for optoelectronic applications |
| Stille Polycondensation | Distannyl arene | Poly(arylene) | Controlled synthesis of conjugated polymers |
Synthesis of Heterocyclic and Fused-Ring Systems Incorporating Perhalogenated Moieties
The two adjacent bromine atoms in this compound provide a versatile platform for the construction of fused heterocyclic rings. These reactions often proceed through the formation of an intermediate that can undergo intramolecular cyclization.
For instance, reaction with a 1,2-diamine could potentially lead to the formation of a quinoxaline (B1680401) derivative fused to the tetrachlorobenzene ring. Similarly, reaction with a 1,2-diol or a 1,2-dithiol could yield dioxin or thianthrene (B1682798) analogues, respectively.
Another approach involves the initial conversion of the dibromo compound into a more reactive intermediate. For example, formation of a diyne via Sonogashira coupling, followed by a cycloaddition reaction, could lead to the synthesis of complex fused aromatic systems. The synthesis of benzofurans and indoles from halogenated precursors is a well-established field, suggesting that this compound could serve as a starting material for analogous perhalogenated heterocyclic systems. researchgate.netrsc.org
The development of synthetic routes to these novel heterocyclic and fused-ring systems is an active area of research, driven by the potential for discovering new materials with unique properties.
Application as Building Blocks in Complex Organic Synthesis
The strategic placement of two vicinal bromine atoms, coupled with the presence of four electron-withdrawing chlorine atoms, renders this compound a valuable and versatile building block in the synthesis of complex organic molecules. Its utility stems from the ability to selectively transform the carbon-bromine bonds into new carbon-carbon or carbon-heteroatom bonds, paving the way for the construction of intricate molecular architectures that would be challenging to assemble through other synthetic routes. The derivatization and functionalization strategies discussed previously are the primary tools that enable the use of this compound as a synthetic precursor.
The application of this compound as a building block is particularly prominent in the synthesis of substituted polycyclic aromatic hydrocarbons (PAHs) and other sterically demanding systems. The two bromine atoms can be sequentially or simultaneously replaced through various cross-coupling reactions to introduce a wide array of organic substituents.
A key strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Stille couplings. libretexts.orgwikipedia.orgnih.gov These reactions allow for the formation of new carbon-carbon bonds with a high degree of control and functional group tolerance. For instance, a Suzuki coupling reaction could be employed to introduce aryl or vinyl groups, leading to the formation of highly substituted biphenyls or stilbenes. Similarly, Sonogashira coupling provides a direct route to the synthesis of diarylacetylenes, which are important precursors for various organic materials and pharmaceuticals. wikipedia.orgorganic-chemistry.org The Stille coupling offers another avenue for carbon-carbon bond formation, particularly with organotin reagents. nih.gov
The following interactive data table summarizes the potential applications of this compound as a building block in various palladium-catalyzed cross-coupling reactions.
| Cross-Coupling Reaction | Coupling Partner | Potential Product Class | Significance of Product Class |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acids/esters | Polychlorinated Biphenyls | Precursors to advanced materials, liquid crystals |
| Sonogashira Coupling | Terminal alkynes | Diarylacetylenes | Building blocks for organic electronics, polymers |
| Stille Coupling | Organostannanes | Substituted Benzenes | Intermediates in natural product synthesis |
| Buchwald-Hartwig Amination | Amines | Polychlorinated Anilines | Pharmaceutical and agrochemical intermediates |
Beyond palladium-catalyzed reactions, this compound can also serve as a precursor for the synthesis of organometallic reagents. For example, monolithiation or dimetallation via lithium-halogen exchange would generate highly reactive organolithium species. These intermediates can then be trapped with various electrophiles to introduce a diverse range of functional groups, further expanding the synthetic utility of the parent compound.
The synthesis of complex, sterically hindered molecules often benefits from starting materials that provide a rigid and pre-functionalized scaffold. This compound, with its dense halogen substitution pattern, offers such a platform. The stepwise and selective functionalization of its bromine atoms allows for the controlled and predictable construction of target molecules with a high degree of complexity.
Environmental Photochemistry and Abiotic Degradation Pathways of 1,2 Dibromo 3,4,5,6 Tetrachlorobenzene
Photolytic Degradation Mechanisms
Photolytic degradation, the breakdown of chemical compounds by light energy, is a primary abiotic pathway for the transformation of many organic pollutants in the environment. This process can occur directly, through the absorption of light by the target molecule, or indirectly, through reactions with photochemically generated reactive species.
Halogenated aromatic compounds are known to absorb ultraviolet (UV) radiation, particularly in the environmentally relevant UVA (320-400 nm) and UVB (280-320 nm) ranges of the solar spectrum. uwaterloo.ca The energy from the absorbed photon can lead to the homolytic cleavage of a carbon-halogen bond, with the bond strength typically following the order C-I < C-Br < C-Cl < C-F. Given the presence of both bromine and chlorine atoms in 1,2-dibromo-3,4,5,6-tetrachlorobenzene, it is expected that the carbon-bromine bond would be more susceptible to photolytic cleavage due to its lower bond energy compared to the carbon-chlorine bond. rsc.org This selective replacement of the heavier halogen has been observed in the photolysis of compounds like p-bromochlorobenzene. rsc.org
The degradation process in aqueous and atmospheric environments would likely involve the formation of a tetrachlorophenyl radical and a bromine radical. These highly reactive radical species can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent (e.g., water) or other organic matter, leading to the formation of tetrachlorobenzene.
Indirect photolysis, also known as sensitized photolysis, involves the reaction of a compound with photochemically produced reactive species, such as hydroxyl radicals (•OH), singlet oxygen, or triplet-excited states of dissolved organic matter. nih.gov The hydroxyl radical is a powerful, non-selective oxidant that plays a significant role in the degradation of many organic pollutants in both aquatic and atmospheric systems. scispace.compsu.edu
The reaction of hydroxyl radicals with aromatic compounds typically proceeds via addition to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. psu.edursc.org This intermediate can then undergo further reactions, including the elimination of a halogen atom or reaction with oxygen. Studies on the reaction of hydroxyl radicals with chlorobenzene (B131634) have shown that this leads to the formation of chlorophenols. rsc.org For this compound, it is anticipated that hydroxyl radical attack would lead to the formation of hydroxylated and subsequently dehalogenated products. The rate of these reactions is generally fast, often approaching diffusion-controlled limits in water. scispace.com
The generation of hydroxyl radicals in natural waters is often driven by the photolysis of dissolved organic matter, nitrate, and hydrogen peroxide. uwaterloo.canih.gov Therefore, the rate of indirect photolysis of this compound would be dependent on the concentration of these photosensitizers in the environment.
Specific experimental data on the quantum yield for the photodegradation of this compound are not available in the reviewed scientific literature. However, studies on other polyhalogenated aromatic hydrocarbons have reported a wide range of quantum yields, from 10⁻⁵ to 10⁻². acs.orgnih.gov For polybrominated diphenyl ethers (PBDEs), quantum yields have been shown to be influenced by the degree of bromination and the substitution pattern. nih.gov It is reasonable to expect that the quantum yield for this compound would fall within a similar range and be influenced by the presence of both bromine and chlorine substituents.
Kinetic studies on the photodegradation of related compounds, such as chlorobenzene, have been conducted to determine reaction rates under various conditions. uwaterloo.ca The degradation of some brominated flame retardants has been observed to follow first-order kinetics. nih.govnih.gov For instance, the photodegradation half-life of decabromodiphenyl ethane (B1197151) (DBDPE) under natural sunlight was found to be 41.3 minutes. nih.gov Without specific experimental data, the precise degradation kinetics of this compound remain speculative but are expected to be significant under environmental UV irradiation.
Table 1: General Photodegradation Parameters for Related Halogenated Aromatic Compounds (Note: Data for this compound is not available and is inferred from related compounds)
| Parameter | Compound Type | Typical Values/Observations | Citations |
|---|---|---|---|
| Primary Mechanism | Polyhalogenated Benzenes | Homolytic cleavage of C-Halogen bond; C-Br cleavage favored over C-Cl. | rsc.org |
| Indirect Photolysis Reactant | Aromatic Compounds | Hydroxyl Radical (•OH) | scispace.compsu.edu |
| Quantum Yield (Φ) | Polycyclic Aromatic Hydrocarbons | 10⁻⁵ - 10⁻² | acs.orgnih.gov |
| Degradation Kinetics | Brominated Flame Retardants | First-order | nih.govnih.gov |
Abiotic Transformation Processes
In addition to photochemistry, other abiotic processes such as hydrolysis and thermal degradation can contribute to the transformation of this compound in the environment, particularly under specific conditions.
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated aromatic compounds, hydrolysis is generally a very slow process under typical environmental pH and temperature conditions. The carbon-halogen bonds on an aromatic ring are relatively stable and resistant to nucleophilic attack by water.
While specific hydrolysis data for this compound is not found in the surveyed literature, studies on other polychlorinated benzenes indicate a high resistance to hydrolysis. For these compounds to undergo significant hydrolysis, extreme conditions of temperature and pressure are often required. Therefore, it is expected that hydrolysis would not be a significant degradation pathway for this compound in most natural aquatic environments.
Thermal decomposition, or pyrolysis, is the chemical decomposition of organic materials at elevated temperatures in the absence of oxygen. youtube.com This process is relevant in scenarios such as industrial accidents, waste incineration, or fires involving materials containing this compound.
The thermal degradation of halogenated aromatic compounds can lead to the formation of a complex mixture of products. For this compound, pyrolysis would likely involve the cleavage of the carbon-halogen bonds. As with photolysis, the weaker carbon-bromine bonds would be expected to break first. This could lead to the formation of various brominated and chlorinated aromatic compounds through recombination and rearrangement reactions.
Studies on the pyrolysis of chlorobenzene have shown the formation of various chlorinated aromatic hydrocarbons. youtube.com The thermal decomposition of brominated flame retardants has been shown to produce polybrominated dibenzofurans and dibenzodioxins, which are compounds of significant environmental concern. It is plausible that the pyrolysis of this compound could lead to the formation of mixed bromo-chloro dibenzofurans and dibenzodioxins, alongside other halogenated aromatics. The exact product distribution would depend on factors such as temperature, residence time, and the presence of other substances.
Table 2: Potential Thermal Degradation Products of Halogenated Aromatic Compounds (Note: Products for this compound are inferred from related compounds)
| Precursor Compound Type | Potential Pyrolysis Products | Citations |
|---|---|---|
| Chlorobenzenes | Other chlorinated aromatic hydrocarbons | youtube.com |
| Brominated Flame Retardants | Polybrominated dibenzofurans, Polybrominated dibenzodioxins | - |
| This compound (Inferred) | Tetrachlorobenzene, Bromotetrachlorobenzenes, Mixed bromo-chloro dibenzofurans/dibenzodioxins | - |
Sorption and Transport Mechanisms in Environmental Matrices
The environmental fate and transport of this compound are significantly governed by its partitioning behavior between different environmental compartments, primarily through sorption to solid phases and volatilization into the atmosphere. These processes dictate the compound's mobility, bioavailability, and persistence in the environment.
Adsorption to Soil Organic Matter and Sediment
The adsorption of hydrophobic organic compounds like this compound to soil and sediment is a critical process that significantly influences their environmental distribution and fate. While specific experimental data for this compound is scarce, the behavior of structurally similar halogenated benzenes provides a strong basis for understanding its sorption mechanisms.
The primary matrix for the adsorption of non-polar organic compounds in soil and sediment is the organic matter fraction. The high hydrophobicity of highly halogenated benzenes results in a strong tendency to partition from the aqueous phase into the organic carbon of soil and sediment. This process is primarily driven by hydrophobic interactions, where the compound seeks to minimize its contact with water by associating with the non-polar organic material.
Research on other halogenated benzenes, such as tetrachlorobenzenes, has demonstrated a direct correlation between the soil or sediment organic carbon content and the extent of adsorption. The organic carbon-normalized sorption coefficient (Koc) is a key parameter used to quantify this partitioning. For instance, 1,2,4,5-tetrachlorobenzene (B31791) has reported log Koc values ranging from 2.8 to 6.0, indicating strong adsorption to organic matter. tpsgc-pwgsc.gc.ca Given the increased halogenation and likely higher hydrophobicity of this compound, its Koc value is expected to be at the higher end of or even exceed this range, signifying very strong binding to soil organic matter and sediment.
The nature of the soil organic matter also plays a role. Humin, the most recalcitrant fraction of soil organic matter, has been shown to be a major sorbent for polybrominated diphenyl ethers (PBDEs), another class of halogenated aromatic compounds. nih.gov It is plausible that this compound would exhibit a high affinity for humin, leading to its long-term sequestration in soil and sediment.
The adsorption process is generally considered to be reversible; however, for highly hydrophobic compounds, a fraction of the sorbed chemical can become resistant to desorption over time, a phenomenon known as sequestration or aging. This can lead to a reduction in the compound's bioavailability and its susceptibility to degradation and transport. Desorption studies on other polychlorinated compounds have shown that a significant fraction can be very slowly desorbing. nih.gov
Table 1: Illustrative Sorption Coefficients for Structurally Similar Halogenated Benzenes
| Compound | Log Koc | Reference |
| 1,2,4,5-Tetrachlorobenzene | 2.8 - 6.0 | tpsgc-pwgsc.gc.ca |
| 1,2,3-Trichlorobenzene | 3.21 | cdc.gov |
| 1,2,4-Trichlorobenzene (B33124) | 4.03 | cdc.gov |
| 1,3,5-Trichlorobenzene (B151690) | 3.69 | cdc.gov |
This table provides data for analogous compounds to infer the potential sorption behavior of this compound.
Volatilization from Water and Soil Surfaces
Volatilization is another key process influencing the environmental transport of this compound, facilitating its movement from terrestrial and aquatic systems to the atmosphere. The tendency of a chemical to volatilize from water is described by its Henry's Law constant (H), which relates the concentration of the compound in the air to its concentration in water at equilibrium.
From soil surfaces, volatilization is influenced by factors such as soil moisture content, temperature, and the compound's vapor pressure and adsorption characteristics. For a compound with a low vapor pressure and strong adsorption, such as is expected for this compound, volatilization from dry soil surfaces is likely to be a very slow process. nih.gov From moist soil surfaces, the volatilization rate will be higher but still limited by its strong binding to soil organic matter. nih.gov
Table 2: Physicochemical Properties Influencing Volatilization of a Structurally Similar Compound
| Compound | Property | Value | Reference |
| 1,2,4,5-Tetrachlorobenzene | Vapor Pressure | 0.005 mm Hg | tpsgc-pwgsc.gc.ca |
| 1,2,4,5-Tetrachlorobenzene | Henry's Law Constant | 1 x 10⁻³ atm·m³/mol | tpsgc-pwgsc.gc.ca |
| 1,2,4,5-Tetrachlorobenzene | Water Solubility | 0.5 mg/L | tpsgc-pwgsc.gc.ca |
This table presents data for a structurally analogous compound to provide an indication of the potential volatilization behavior of this compound.
Advanced Analytical Techniques for Detection and Quantification of 1,2 Dibromo 3,4,5,6 Tetrachlorobenzene
Chromatographic Methods for Separation and Trace Analysis
Chromatography is the cornerstone for the analysis of polyhalogenated aromatic compounds, providing the necessary separation prior to detection and quantification. The choice of chromatographic technique is dictated by the sample matrix, the required sensitivity, and the potential for co-eluting isomers and congeners.
Gas chromatography coupled with mass spectrometry (GC-MS) is a principal technique for the analysis of persistent and volatile organic pollutants, including mixed halogenated benzenes. mdpi.comnih.gov For 1,2-dibromo-3,4,5,6-tetrachlorobenzene, GC-MS offers a robust platform for both qualitative identification and quantitative measurement in environmental samples (e.g., soil, sediment, water) and in the monitoring of synthetic reaction products. nih.govnih.gov
The analysis typically involves a gas chromatograph equipped with a capillary column, where the choice of stationary phase is critical for resolving isomers. A non-polar phase, such as a 5% diphenyl/95% dimethylpolysiloxane, is commonly used for the separation of halogenated compounds. phenomenex.comresearchgate.net The mass spectrometer serves as a highly specific detector. In full-scan mode, it provides the mass spectrum of the eluting compound, which includes the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine and chlorine atoms, aiding in structural confirmation. For trace analysis, selected ion monitoring (SIM) or selected reaction monitoring (SRM) with a triple quadrupole mass spectrometer (GC-MS/MS) offers enhanced sensitivity and selectivity by monitoring specific parent and product ions, thereby minimizing matrix interference. nih.govthermofisher.com
Table 1: Illustrative GC-MS Parameters for the Analysis of this compound
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium or Hydrogen |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (for identification), SIM or SRM (for quantification) |
| Monitored Ions (Hypothetical) | m/z values corresponding to the molecular ion cluster (e.g., based on C₆Br₂Cl₄) and key fragment ions. |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
This table presents typical parameters based on methods for similar polyhalogenated aromatic compounds and serves as a representative example. nih.govthermofisher.comnih.govmdpi.com
While GC-MS is well-suited for volatile and semi-volatile compounds, High-Performance Liquid Chromatography (HPLC) provides a powerful alternative, particularly for the separation of isomers that may be difficult to resolve by GC. The separation of halogenated benzene (B151609) isomers in HPLC can be significantly enhanced by using stationary phases that promote specific intermolecular interactions, such as π-π interactions. xylem.comwikipedia.org
For this compound and its potential isomers, columns with phenyl, pyrenylethyl, or pentafluorophenyl (PFP) stationary phases are particularly effective. welch-us.comnacalai.com These columns offer alternative selectivity to conventional C18 columns by interacting with the π-electron system of the aromatic ring. The separation is influenced by the number and position of the halogen substituents. The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water. Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, which can monitor the characteristic UV absorbance of the aromatic ring. rsc.orgsci-hub.se For enhanced specificity, HPLC can be coupled with mass spectrometry (LC-MS). nacalai.com
Table 2: Representative HPLC Conditions for Isomer Separation of Halogenated Benzenes
| Parameter | Condition |
| HPLC System | |
| Column | Phenyl-Hexyl or Pyrenylethyl (PYE) phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Injection Volume | 10 µL |
| Detector | |
| Type | Diode Array Detector (DAD) or UV Detector |
| Wavelength | Set to the λ-max of the compound (e.g., ~220 nm) |
This table illustrates typical HPLC conditions for separating isomers of halogenated aromatic compounds. welch-us.comnacalai.comrsc.org
Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant leap in separation power compared to conventional one-dimensional GC. This technique is exceptionally well-suited for the analysis of complex samples containing numerous halogenated compounds, such as environmental extracts or technical mixtures of flame retardants. srainstruments.comazom.com In a GCxGC system, two columns with different stationary phase selectivities are coupled via a modulator. This setup allows for the comprehensive separation of the sample in two dimensions, resulting in a structured two-dimensional chromatogram where compounds are grouped by chemical class. nih.gov
For the analysis of this compound, a typical GCxGC setup might involve a non-polar column in the first dimension and a more polar column in the second dimension. This configuration separates compounds based on boiling point in the first dimension and polarity in the second, effectively resolving the target analyte from complex matrix interferences and other halogenated congeners that might co-elute in a 1D GC analysis. azom.com Coupling GCxGC with a Time-of-Flight Mass Spectrometer (TOF-MS) provides high-speed data acquisition necessary to capture the narrow peaks produced, along with full spectral information for confident identification. nih.gov
Hyphenated Techniques for Comprehensive Characterization
To achieve unambiguous identification and structural elucidation, chromatographic techniques are often coupled with spectroscopic detectors that provide detailed structural information.
Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) provides real-time infrared spectra of compounds as they elute from the GC column. FTIR is highly specific for functional groups and provides a unique "fingerprint" spectrum for a given molecule. spectroscopyonline.comdocbrown.info For this compound, GC-FTIR could be used to confirm the presence of the aromatic ring and the carbon-halogen bonds. The C-Br and C-Cl stretching vibrations appear at characteristic low wavenumbers in the infrared spectrum. spectroscopyonline.com While less sensitive than mass spectrometry, GC-FTIR is a powerful confirmatory tool, especially when reference spectra are available. nih.gov
High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR) is a premier technique for the definitive structural elucidation of unknown compounds in complex mixtures. nih.gov By coupling an HPLC system to an NMR spectrometer, it is possible to obtain high-resolution NMR spectra (e.g., ¹H and ¹³C NMR) of the separated analytes. This technique would be invaluable for unequivocally confirming the substitution pattern of this compound, distinguishing it from other possible isomers. Recent advancements have improved the sensitivity of benchtop HPLC-NMR systems, making this powerful hyphenation more accessible. nih.gov
Development of Specialized Detection Methods for Polyhalogenated Aromatics
The high degree of halogenation in this compound makes it an ideal candidate for analysis using specialized, highly selective GC detectors.
The Halogen Specific Detector (XSD™) and the Micro-Electron Capture Detector (µECD) are two such detectors. The XSD is extremely selective for chlorine- and bromine-containing compounds over hydrocarbons. xylem.comlabwrench.comysi.com It operates by pyrolyzing the column effluent, leading to a reaction on an alkali-sensitized surface that generates a measurable electrical current proportional to the amount of halogen present. nih.gov This high selectivity results in very clean chromatograms with minimal interference from the sample matrix.
The µECD is another highly sensitive detector for electrophilic compounds, particularly those containing halogens. azom.com Its sensitivity to halogenated compounds makes it suitable for trace-level environmental analysis. When used with GCxGC, the µECD can analyze multiple classes of halogenated contaminants in a single run without extensive sample cleanup. azom.com
Table 3: Comparison of Specialized GC Detectors for Polyhalogenated Aromatics
| Detector | Principle of Operation | Selectivity | Sensitivity | Application Notes |
| Mass Spectrometer (MS) | Ionization and mass-to-charge ratio separation. | High (Tunable via SIM/SRM) | Very High | Provides structural information. Universal detector. mdpi.com |
| Halogen Specific Detector (XSD) | Thermionic emission from reaction of halogens on an alkali-sensitized surface. | Extremely high for Cl, Br. | High (pg range) | Minimal matrix interference. Does not require radioactive source. nih.govlabwrench.com |
| Micro-Electron Capture Detector (µECD) | Captures free electrons by electrophilic analytes, causing a drop in current. | High for electronegative compounds (halogens, nitro groups). | Very High (fg-pg range) | Highly sensitive for polyhalogenated compounds. Non-destructive. azom.com |
Crystallographic and Supramolecular Studies of 1,2 Dibromo 3,4,5,6 Tetrachlorobenzene
X-ray Diffraction Analysis of Single Crystals
A thorough search of crystallographic databases and scientific literature did not yield any published single-crystal X-ray diffraction studies for 1,2-dibromo-3,4,5,6-tetrachlorobenzene. Consequently, precise data on its molecular geometry, intermolecular interactions in the solid state, and crystal packing motifs remain undetermined.
Determination of Molecular Geometry and Conformational Analysis
Without experimental X-ray diffraction data, a definitive determination of the molecular geometry, including bond lengths, bond angles, and torsional angles of this compound, is not possible. Theoretical calculations could provide insights into the expected planarity of the benzene (B151609) ring and the potential for steric hindrance between the adjacent bromine and chlorine substituents, which might cause slight distortions from ideal geometries.
Crystal Packing Motifs and Polymorphism
The interplay of various intermolecular forces, including halogen bonding and van der Waals interactions, would dictate the specific crystal packing motifs of this compound. The potential for different arrangements of these interactions raises the possibility of polymorphism, where the compound could exist in multiple crystalline forms with distinct physical properties. Studies on isomers of tetrachlorobenzene have revealed the existence of different polymorphs, suggesting that this compound might also exhibit this phenomenon. However, without experimental data, any discussion of its packing motifs or polymorphic behavior remains speculative.
Co-crystallization and Host-Guest Chemistry
The ability of this compound to act as a halogen bond donor makes it a promising component for co-crystallization with various aromatic acceptors or donors.
Formation of Co-crystals with Aromatic Acceptors/Donors
No published studies on the co-crystallization of this compound with aromatic acceptors or donors were found. In theory, co-crystals could be formed with electron-rich aromatic systems, where the bromine and chlorine atoms of this compound would act as Lewis acidic centers, interacting with the π-electron density of the co-former. Similarly, co-crystallization with molecules containing Lewis basic sites, such as pyridines or amides, could lead to the formation of strong halogen bonds.
Supramolecular Assemblies Driven by Halogen-Halogen Interactions
The formation of supramolecular assemblies driven by halogen-halogen interactions is a well-established strategy in crystal engineering. For this compound, these interactions could direct the assembly of molecules into one-, two-, or three-dimensional networks. The specific nature and strength of the Br···Cl, Br···Br, and Cl···Cl contacts would determine the dimensionality and topology of the resulting supramolecular architecture. Research on related di- and tetra-halogenated benzenes has demonstrated the formation of robust chains and sheets based on such interactions, but specific examples involving this compound are yet to be reported.
Advanced Applications and Material Science Prospects of 1,2 Dibromo 3,4,5,6 Tetrachlorobenzene
Role as a Precursor in Specialty Chemical Synthesis
The utility of 1,2-dibromo-3,4,5,6-tetrachlorobenzene as a foundational molecule in organic synthesis stems from the differential reactivity of its carbon-halogen bonds. The carbon-bromine (C-Br) bonds are more susceptible to cleavage and substitution than the carbon-chlorine (C-Cl) bonds in many catalytic processes, enabling it to be used as a versatile intermediate.
The two adjacent bromine atoms in this compound can be selectively replaced through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira reactions. This allows for the introduction of a wide range of functional groups, including aryl, alkyl, or alkynyl moieties. By carefully choosing the coupling partners, chemists can construct complex molecular architectures that are precursors to advanced dyes and pigments. The tetrachlorinated benzene (B151609) ring often remains intact during these transformations, forming a stable, electron-deficient core that can be used to fine-tune the electronic and photophysical properties of the final colorant molecule.
In the field of agrochemicals, this compound serves as a scaffold for building new potential pesticides or herbicides. evitachem.com The synthetic strategy involves replacing the bromine atoms with specific organic fragments (pharmacophores) known to interact with biological targets in pests or weeds. The persistent, heavily chlorinated benzene core can enhance the environmental stability of the resulting agrochemical, a key consideration in its design and efficacy.
Table 1: Selective Functionalization Reactions This table illustrates potential synthetic transformations where the C-Br bonds of this compound are selectively targeted.
| Reaction Type | Reagents/Catalyst | Functional Group Introduced | Potential Application |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl groups (-Ar) | Dyes, Organic Electronics |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl groups (-C≡CR) | Pigments, Functional Polymers |
| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, Base | Amino groups (-NR₂) | Dyes, Agrochemicals |
| Cyanation | Metal cyanide (e.g., CuCN), High Temp | Cyano groups (-CN) | Pigment Intermediates |
Structurally, this compound is an ideal building block for creating larger flame-retardant molecules and materials. Its high halogen content by mass (approximately 78%) is a primary contributor to this property. When this unit is chemically incorporated into a larger polymer or molecule, it imparts significant flame retardancy. ca.govmiljodirektoratet.no
Incorporation into Functional Materials
The unique electronic and physical characteristics of the this compound unit make it a target for inclusion in advanced functional materials.
This compound can function as a monomer in various polymerization reactions, most notably in metal-catalyzed polycondensation reactions like Yamamoto or Suzuki polymerization. rsc.org These methods utilize the two bromine atoms as points for chain growth, leading to the formation of polymers such as poly(perchloro-p-phenylene).
The incorporation of this monomer into a polymer backbone has profound effects on the material's properties:
Electronic Properties: The four electron-withdrawing chlorine atoms significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer. This modification enhances the material's electron affinity and can improve its oxidative stability, making it suitable for applications where resistance to degradation is crucial.
Optical Properties: The high density of heavy atoms (bromine and chlorine) can increase the refractive index of the resulting polymer, a desirable trait for certain optical components. Furthermore, the steric bulk of the chlorine atoms can force a twist in the polymer backbone, reducing intermolecular stacking and altering the polymer's optical absorption and emission characteristics in both solution and solid states.
The strong electron-withdrawing nature of the six halogen substituents makes the this compound core an excellent candidate for use as an n-type (electron-transporting) material in organic electronics. While many organic materials are inherently p-type (hole-transporting), stable and efficient n-type materials are less common and highly sought after for creating efficient organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Furthermore, its electron-deficient aromatic system allows it to act as a potent electron acceptor when combined with an electron-rich donor molecule. This can lead to the formation of charge-transfer (CT) complexes, which exhibit unique electronic absorption bands and are fundamental to the operation of organic solar cells. The dibromo functionality offers the advantage of being able to covalently link this acceptor unit into a polymer or a larger supramolecular assembly, providing precise control over the morphology and electronic coupling within a device.
Table 2: Predicted Influence on Polymer Properties This table summarizes the expected changes to a polymer's properties upon the incorporation of the this compound monomer.
| Property | Influence of Monomer | Rationale |
| Electron Affinity | Increased | Strong electron-withdrawing effect of six halogen atoms. |
| Oxidative Stability | Enhanced | Lowered HOMO energy level makes oxidation more difficult. |
| Refractive Index | Increased | High electron density of heavy halogen atoms. |
| Solubility | Potentially Increased | Steric hindrance from Cl atoms may disrupt packing and improve solubility in organic solvents. |
Catalytic and Electrocatalytic Researchgoogle.com
Beyond its role as a building block, this compound is a valuable substrate in fundamental catalytic and electrocatalytic research. Its differentiated C-Br and C-Cl bonds make it an excellent model compound for studying the selectivity of new catalysts.
For instance, researchers developing novel palladium or nickel catalysts for cross-coupling reactions can use this molecule to probe catalyst selectivity. A highly selective catalyst would be able to promote reactions exclusively at the two C-Br positions while leaving the four C-Cl bonds untouched. Such studies are crucial for advancing the field of catalysis, enabling more precise and efficient synthesis of complex molecules.
In electrocatalysis, the compound can be used to investigate reductive dehalogenation processes. By applying a voltage to an electrode in the presence of this molecule, researchers can study the stepwise removal of halogen atoms. This research is relevant for both synthetic applications (using electricity to drive chemical reactions) and for developing advanced environmental remediation techniques designed to break down persistent halogenated pollutants. The distinct reduction potentials required to cleave C-Br versus C-Cl bonds provide a clear window into the mechanism and efficiency of the electrocatalytic system being studied.
Use as a Ligand in Metal-Catalyzed Systems
A thorough review of scientific literature indicates that this compound is not utilized as a ligand in metal-catalyzed systems. The inherent structural and electronic characteristics of the molecule render it unsuitable for forming the stable and reactive coordination complexes that are central to the function of such catalysts.
The primary reasons for its lack of application in this domain are twofold:
Steric Hindrance: The benzene ring is substituted with six large halogen atoms (two bromine and four chlorine). This dense substitution pattern creates a significant steric shield around the aromatic core, physically obstructing the molecule from coordinating effectively with a metal center. For a compound to act as a ligand, it must be able to approach the metal closely enough to form a stable bond, a process that is severely impeded in this case.
Electronic Effects: The six halogen substituents are highly electronegative, leading to a strong inductive electron-withdrawing effect. This effect drastically reduces the electron density of the aromatic π-system. A key characteristic of most ligands is the ability to donate electron density to a metal center to form a coordinate covalent bond. The electron-deficient nature of the this compound ring makes it a very poor electron-pair donor, thus preventing the formation of a stable metal-ligand complex.
While some halogenated aromatic compounds can participate in catalytic cycles through processes like oxidative addition, their role as spectator ligands that coordinate to and stabilize the metal center throughout a catalytic reaction is not observed for heavily halogenated, sterically hindered molecules like this compound.
Due to these significant steric and electronic disadvantages, the scientific community has not reported its use as a ligand in metal catalysis. Consequently, there are no research findings or associated data to present in this context.
Future Research Directions and Emerging Avenues for 1,2 Dibromo 3,4,5,6 Tetrachlorobenzene
Exploration of Green Chemistry Methodologies for Synthesis
The synthesis of highly halogenated compounds like 1,2-dibromo-3,4,5,6-tetrachlorobenzene traditionally involves methods that can be hazardous and produce significant waste. Future research will likely focus on developing more sustainable and environmentally benign synthetic routes.
Conventional halogenation of aromatic compounds often employs stoichiometric amounts of halogenating agents and catalysts like ferric chloride, which can lead to issues with selectivity and waste generation. researchgate.netgoogle.com Research into green halogenation techniques aims to improve atom economy, reduce the use of hazardous substances, and enhance energy efficiency. This includes the investigation of novel catalytic systems that can operate under milder conditions and offer greater control over the position of halogen substitution.
Dehalogenation, the removal of halogen atoms, is also a key area of green chemistry research, particularly for the remediation of halogenated pollutants. Microbial dehalogenation, involving enzymes such as dehalogenases, represents a promising pathway for breaking down persistent organic pollutants into less harmful substances. nih.govej-geo.org Future studies could explore the use of specific microbial strains or isolated enzymes to selectively dehalogenate compounds like this compound as a method of bioremediation.
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a traditional batch reactor, offers significant advantages for chemical synthesis, especially for halogenation reactions. vapourtec.com Halogenations are often highly exothermic, and the high surface-area-to-volume ratio of flow reactors provides superior heat transfer, allowing for precise temperature control and improved safety. nih.govelveflow.com This technology has the potential to transform chemical manufacturing by enabling safer, more efficient, and scalable production processes. researchgate.net
Table 1: Advantages of Flow Chemistry for Halogenation Synthesis
| Feature | Description | Benefit for Synthesizing this compound |
| Enhanced Heat Transfer | The high surface-area-to-volume ratio in microreactors allows for rapid and efficient dissipation of heat. nih.govelveflow.com | Improved safety and control over highly exothermic halogenation reactions, preventing thermal runaways and side reactions. |
| Improved Mass Transfer | Efficient mixing of reactants is achieved due to the small dimensions of the flow channels. vapourtec.com | Increased reaction rates and yields, ensuring complete mixing of the aromatic substrate and halogenating agents. |
| Precise Process Control | Reaction parameters such as temperature, pressure, and residence time can be accurately controlled. researchgate.net | Higher selectivity for the desired isomer and reduced formation of unwanted byproducts. |
| Enhanced Safety | The small reaction volume at any given time minimizes the risk associated with hazardous reagents or unstable intermediates. nih.gov | Safer handling of elemental bromine and chlorine or other reactive halogenating agents. |
| Scalability | Production can be scaled up by running the process for a longer duration or by using multiple reactors in parallel ("numbering-up"). elveflow.com | Facilitates a more straightforward transition from laboratory-scale synthesis to larger-scale production if required. |
Deeper Mechanistic Understanding of Environmental Transformations
The persistence and transformation of polyhalogenated aromatic compounds in the environment are of significant concern. A deeper understanding of how this compound behaves and degrades in various environmental compartments is a critical area for future research.
Environmental fate models are crucial tools for predicting how chemical substances move and transform in the environment. researchgate.net Advanced models, such as fugacity-based multimedia environmental fate models, can simulate the distribution of a compound in air, water, soil, and sediment. nih.gov These models help in understanding a chemical's persistence, potential for long-range transport, and bioaccumulation. researchgate.net
For this compound, future research should focus on applying these models to predict its environmental behavior. This involves determining key physicochemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) and using kinetic modeling to derive degradation half-lives (DT50) in different media. enviresearch.com Such modeling efforts can provide a quantitative risk assessment and guide regulatory decisions. tu-braunschweig.de
Table 2: Selected Environmental Fate Models and Their Applications
| Model/Approach | Application | Relevance for this compound |
| Multimedia Fugacity Models | Predicts the partitioning of a chemical between different environmental compartments (air, water, soil, sediment). nih.gov | Estimates the ultimate environmental sink and concentration of the compound in various media. |
| PRZM (Pesticide Root Zone Model) | Simulates chemical movement in the unsaturated soil zone. confex.com | Predicts the potential for leaching into groundwater. |
| PWC (Pesticide in Water Calculator) | Estimates pesticide concentrations in surface water bodies. confex.com | Assesses potential exposure for aquatic ecosystems. |
| Kinetic Modeling (e.g., FOCUS) | Derives degradation half-lives (DT50) from laboratory and field studies. enviresearch.com | Quantifies the persistence of the compound in soil and water systems. |
The biodegradation of halogenated aromatic compounds by microorganisms is a key process in their environmental degradation. nih.gov Bacteria have evolved complex enzymatic pathways to break down these substances. unesp.br Typically, the aerobic degradation of aromatic hydrocarbons begins with oxidation reactions catalyzed by monooxygenases or dioxygenases to form central intermediates like catechols. ej-geo.orgunesp.br These intermediates then undergo ring cleavage, leading to metabolites that can enter central metabolic cycles. researchgate.net
While specific pathways for this compound have not been elucidated, it is likely that its biodegradation would involve initial attack by dioxygenase enzymes to hydroxylate the aromatic ring, followed by dehalogenation. nih.gov Future research should focus on isolating microorganisms capable of degrading this compound and identifying the specific genes and enzymes involved. Understanding these pathways is essential for developing effective bioremediation strategies for contaminated sites.
Table 3: Key Enzymes in the Aerobic Biodegradation of Halogenated Aromatics
| Enzyme Class | Function | Step in Biodegradation Pathway |
| Dioxygenases | Incorporate both atoms of an O₂ molecule into the aromatic ring, often leading to the formation of a cis-dihydrodiol. nih.gov | Initial oxidative attack on the aromatic ring to destabilize it. |
| Monooxygenases | Catalyze the hydroxylation of the aromatic ring, incorporating one oxygen atom from O₂. unesp.br | An alternative initial step to dioxygenation, forming phenolic intermediates. |
| Dehydrogenases | Convert the cis-dihydrodiol intermediate into a catechol. | Formation of the central catechol intermediate. |
| Catechol Dioxygenases | Cleave the aromatic ring of the catechol intermediate, either via ortho- or meta-cleavage pathways. unesp.brresearchgate.net | Dearomatization, a key step leading to aliphatic products. |
| Dehalogenases | Catalyze the removal of halogen atoms from the aromatic ring or subsequent intermediates. ej-geo.org | Detoxification and facilitation of further degradation. |
Development of Novel Characterization and In-Situ Monitoring Techniques
To effectively study the synthesis and environmental fate of this compound, advanced analytical methods are required. Future research will need to focus on developing sensitive and selective techniques for its detection and quantification in complex matrices. This includes improving chromatographic separation methods and mass spectrometric detection.
A particularly promising area is the development of in-situ monitoring techniques to track the compound and its degradation products directly in the environment. One such novel approach is the use of functional gene arrays. These arrays can detect and quantify the specific genes responsible for the biodegradation of aromatic compounds within a microbial community. nih.gov By monitoring the abundance of key catabolic genes, researchers can gain direct insight into the real-time biodegradation activity at a contaminated site, providing a powerful tool for assessing the effectiveness of bioremediation efforts. nih.gov Further development of such molecular tools specific to the degradation pathways of mixed halogenated benzenes will be a significant step forward.
Real-Time Spectroscopic Monitoring of Reactions
The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring product quality. For reactions involving this compound, the application of in-situ spectroscopic techniques could provide invaluable insights. Future research in this area would likely focus on adapting and applying various spectroscopic methods to track the transformation of this highly halogenated precursor in different chemical environments.
Potential spectroscopic techniques for real-time monitoring could include:
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique can be used to follow the disappearance of vibrational bands associated with the C-Br and C-Cl bonds and the appearance of new bands corresponding to the products formed.
Raman Spectroscopy: Complementary to FT-IR, Raman spectroscopy is particularly sensitive to non-polar bonds and could be used to monitor changes in the aromatic ring system and the halogen-carbon bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution in-situ NMR could track the chemical shifts of the carbon and any remaining hydrogen atoms on the aromatic ring, providing detailed information about the structural changes occurring during a reaction.
UV-Vis Spectroscopy: Changes in the electronic structure of the aromatic ring during a reaction, such as in dehalogenation or cross-coupling reactions, could be monitored by observing shifts in the UV-Vis absorption spectrum.
The data gathered from these real-time monitoring techniques would be instrumental in elucidating the kinetics and mechanisms of reactions involving this compound, such as its participation in cross-coupling reactions or its degradation under various conditions.
| Spectroscopic Technique | Information Obtainable for this compound Reactions | Potential Application |
| FT-IR Spectroscopy | Changes in C-Br and C-Cl stretching frequencies. | Monitoring dehalogenation or substitution reactions. |
| Raman Spectroscopy | Vibrational modes of the benzene (B151609) ring and C-X bonds. | Studying polymerization or surface functionalization. |
| NMR Spectroscopy | Evolution of the chemical environment of carbon atoms. | Elucidating reaction pathways and identifying intermediates. |
| UV-Vis Spectroscopy | Changes in electronic transitions of the aromatic system. | Following conjugation extension in coupling reactions. |
Design and Synthesis of New Functional Materials with Tuned Properties
The unique electronic and structural characteristics of this compound make it a candidate precursor for the synthesis of novel functional materials. The presence of multiple halogen atoms offers a handle for various chemical modifications, allowing for the potential tuning of the resulting material's properties.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with high surface areas and tunable functionalities. unito.itsci-hub.se The incorporation of highly halogenated building blocks like this compound into MOF or COF structures is a promising, albeit largely unexplored, research direction.
In the context of COFs, this compound could potentially serve as a multifunctional building block. The bromine and chlorine atoms can act as leaving groups in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form extended, porous, and crystalline networks. researchgate.netnih.gov The high degree of halogenation could impart specific properties to the resulting COF, such as:
Enhanced Thermal Stability: The presence of numerous carbon-halogen bonds can increase the thermal stability of the framework.
Modified Electronic Properties: The electron-withdrawing nature of the halogen atoms can influence the electronic bandgap of the COF, which is relevant for applications in electronics and photocatalysis.
Increased Hydrophobicity: A high halogen content would likely render the COF more hydrophobic, which could be advantageous for applications in water-repellent coatings or for the selective adsorption of non-polar molecules.
Host-Guest Chemistry: The halogen atoms lining the pores of the COF could create specific binding sites for guest molecules through halogen bonding interactions.
The synthesis of such COFs would likely involve solvothermal or mechanochemical methods, reacting this compound with appropriate multitopic linkers. unito.it
For MOFs, while the direct use of this compound as a linker might be challenging due to the lack of typical coordinating groups (like carboxylates or azoles), it could be functionalized first to introduce such groups. Alternatively, it could be encapsulated within the pores of a pre-existing MOF to create a composite material with tailored properties.
The table below outlines hypothetical COFs that could be synthesized from this compound and their potential properties.
| Hypothetical COF | Linkage Type | Potential Properties | Potential Applications |
| HC-COF-1 | Phenyl-phenyl (Suzuki coupling) | High thermal stability, hydrophobicity | Gas storage, separation |
| HC-COF-2 | Acetylenic (Sonogashira coupling) | Tunable electronic bandgap, porosity | Organic electronics, catalysis |
| HC-COF-3 | Triazine (from dinitrile precursors) | High nitrogen content, chemical stability | Gas separation, chemosensing |
Further research into the reactivity of this compound and its derivatives is necessary to realize the full potential of this compound in the design and synthesis of new functional materials.
Q & A
Q. What are the key synthetic routes for 1,2-dibromo-3,4,5,6-tetrachlorobenzene, and how do reaction conditions influence product purity?
Synthesis typically involves sequential halogenation of benzene derivatives. For example, chlorination followed by bromination under controlled temperatures (e.g., 400–550°C) is a common approach, as seen in analogous systems like the fluorination of tetrachlorophthalic anhydride . Reaction parameters such as temperature, catalyst presence, and halogenation sequence must be optimized to minimize byproducts like polychlorinated or polybrominated isomers. Purity can be confirmed via gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR), with deuterated solvents aiding in structural elucidation .
Q. How can spectroscopic methods confirm the structure of this compound?
Infrared (IR) spectroscopy is critical for identifying functional groups, with characteristic C-Br and C-Cl stretching vibrations observed at ~550–650 cm⁻¹ and ~700–800 cm⁻¹, respectively. Nuclear magnetic resonance (NMR) provides positional confirmation: H NMR reveals no proton signals due to full halogen substitution, while C NMR distinguishes carbons bonded to Br vs. Cl . High-resolution mass spectrometry (HRMS) validates molecular weight (292.01 g/mol for CHBrCl) .
Q. What safety protocols are essential when handling this compound?
The compound poses hazards including skin/eye irritation (H315, H319) and respiratory toxicity (H335). Use fume hoods, nitrile gloves, and protective eyewear. Store in inert atmospheres at room temperature, shielded from light to prevent degradation. Spills require neutralization with activated carbon and disposal as halogenated waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in isomer distribution during synthesis?
Isomer formation (e.g., 1,3- vs. 1,2-dihalogenated products) often arises from competing reaction pathways. Kinetic vs. thermodynamic control can be manipulated via temperature: lower temperatures favor kinetic products, while higher temperatures stabilize thermodynamically favored isomers. For example, pyrolysis of dichlorotrifluorobenzenethiols at 400–415°C selectively yields 1,2,4-trichlorotrifluorobenzene . Computational modeling (DFT) may predict regioselectivity, guiding experimental optimization .
Q. What environmental analysis methods detect and quantify this compound in complex matrices?
Gas chromatography with electron capture detection (GC-ECD) or tandem mass spectrometry (GC-MS/MS) is preferred due to high sensitivity for halogenated aromatics. Internal standards like deuterated tetrachlorobenzenes (e.g., 1,2,3,4-tetrachlorobenzene-d) improve quantification accuracy in soil or water samples . Solid-phase extraction (SPE) using C18 cartridges pre-concentrates analytes, while cleanup steps (e.g., Florisil columns) reduce matrix interference .
Q. What mechanistic insights exist for halogenation reactions in polychlorinated benzene systems?
Electrophilic aromatic substitution (EAS) dominates, with halogen order influencing reactivity. Chlorine’s stronger electron-withdrawing effect deactivates the ring, making subsequent bromination slower but more regioselective. Steric effects from adjacent halogens can redirect substitution; for instance, bulky bromine atoms in 1,2-dibromo derivatives may hinder further halogenation at adjacent positions. Studies on fluorinated analogs (e.g., 1,2-dibromo-3,4,5,6-tetrafluorobenzene) reveal similar electronic effects .
Q. How does the compound’s electronic structure influence its potential applications in materials science?
The electron-deficient aromatic ring and strong C-X bonds make it a candidate for flame retardants or dielectric materials. Its planar structure facilitates π-π stacking in supramolecular assemblies, as observed in π-electronic ion-pairing systems . However, its environmental persistence necessitates careful lifecycle analysis before industrial adoption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
